Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXMPKCWWZAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548269 | |
| Record name | Methyl 2-(3-chlorophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101233-58-3 | |
| Record name | Methyl 2-(3-chlorophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-(3-chlorophenyl)-2-methylpropanoate chemical properties
[1][2]
Executive Summary
This compound (CAS 101233-58-3) is a sterically hindered ester derivative of phenylacetic acid.[1][2] Its defining structural feature is the gem-dimethyl substitution at the
Chemical Identity & Physicochemical Profile[3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | Methyl |
| CAS Number | 101233-58-3 |
| Molecular Formula | C |
| SMILES | COC(=O)C(C)(C)C1=CC=CC(Cl)=C1 |
Physicochemical Properties
The presence of the gem-dimethyl group significantly alters the physical properties compared to the non-methylated analog, lowering the boiling point slightly due to globular shape while increasing lipophilicity.
| Property | Value / Description | Note |
| Molecular Weight | 212.67 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Esters of substituted isobutyric acids often exhibit low melting points. |
| Boiling Point (Pred.) | ~255–265 °C | At 760 mmHg (Predicted based on fragment contribution). |
| Density (Pred.) | 1.12 ± 0.06 g/cm³ | Denser than water due to chlorine substitution. |
| LogP (Pred.) | 3.2 – 3.5 | Highly lipophilic; crosses cell membranes effectively. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water. |
Synthetic Methodologies
The synthesis of this compound is non-trivial due to the steric crowding at the quaternary carbon. Two primary routes are employed depending on the scale and availability of precursors.
Route A: Fischer Esterification (Lab Scale)
The most direct laboratory route involves the acid-catalyzed esterification of the commercially available 2-(3-chlorophenyl)-2-methylpropanoic acid. Due to steric hindrance, standard Fischer conditions (MeOH/H
-
Step 1: Activation of acid with SOCl
(Reflux, 2h). -
Step 2: Quench with anhydrous Methanol.
-
Yield: Typically >90%.
Route B: Double Alkylation (Industrial Scale)
For large-scale production, starting from methyl 3-chlorophenylacetate is more cost-effective. This requires the use of a strong base (LDA or NaH) to install the two methyl groups sequentially.
-
Mechanism: The
-protons are acidic (pKa ~20). Deprotonation forms an enolate which attacks Methyl Iodide (MeI). -
Critical Control: The second methylation is slower due to sterics; excess base and MeI are required.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for purity; Route B (Red) for cost efficiency.
Reactivity & Mechanistic Insights[6][7]
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The two methyl groups at the
-
Hydrolysis Resistance: The ester carbonyl is shielded from nucleophilic attack. Hydrolysis to the acid requires forcing conditions (e.g., KOH in ethylene glycol at 150°C) compared to standard esters.
-
No Enolization: Lacking
-protons, the compound cannot form an enolate. This prevents racemization (not applicable here as the molecule is achiral) and prevents side reactions like Claisen condensation.
Electrophilic Aromatic Substitution (EAS)
The 3-chloro substituent is a deactivating, ortho,para-director. However, the bulky ester group at position 1 sterically hinders the ortho positions (2 and 6).
-
Major Site of Attack: Position 5 (meta to the alkyl group, meta to the chloro).
-
Minor Site: Position 4 (para to the alkyl group, ortho to chloro).
Reactivity Map
Figure 2: Reactivity profile highlighting the steric protection of the ester and potential for ring functionalization.
Applications in Drug Development
Metabolic Blocking
In medicinal chemistry, the "gem-dimethyl" motif is a classic bioisostere used to block metabolic degradation.
-
Mechanism: Cytochrome P450 enzymes often target benzylic positions for hydroxylation. Replacing benzylic hydrogens with methyl groups (as in this compound) completely shuts down this metabolic pathway, significantly increasing the half-life (
) of the drug candidate.
Precursor for Fibrate Analogs
The structure mimics the "fibrate" class of lipid-lowering agents (e.g., Clofibrate), although those typically possess an ether linkage. This specific carbon-linked analog serves as a scaffold for PPAR
Handling and Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the ester is stable, the 3-chloro moiety can be sensitive to light over prolonged periods.
References
Sources
- 1. 101233-58-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 101233-58-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 56523-48-9,(R)-2-Phenylpyrrolidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 56523-48-9,(R)-2-Phenylpyrrolidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. CAS#:628332-89-8 | methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate | Chemsrc [chemsrc.com]
A Guide to the Comprehensive Structural Elucidation of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Executive Summary
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive, multi-technique strategy for the structural elucidation of Methyl 2-(3-chlorophenyl)-2-methylpropanoate. Moving beyond a simple recitation of methods, this document delves into the causal logic behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural confirmation. Each step is detailed with field-proven protocols and data interpretation insights, establishing an authoritative framework for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.
Introduction and Analytical Postulate
This compound (C₁₁H₁₃ClO₂, Molecular Weight: 212.68 g/mol ) is a small organic molecule featuring a halogenated aromatic ring and an ester functional group. Such motifs are common in agrochemicals and pharmaceutical intermediates, making their precise characterization critical.[1] The challenge lies not in the complexity of the molecule itself, but in applying a rigorous, multi-faceted analytical approach to ensure that every structural feature is unequivocally proven.
Our core directive is to confirm the identity and connectivity of the hypothesized structure shown below. This guide is structured around a hypothesis-driven workflow, where predictions for each analytical technique are made and then systematically verified.
Hypothesized Structure:

Our analytical strategy will proceed from gross molecular properties to fine atomic-level connectivity:
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental formula, with a specific focus on verifying the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: To identify key functional groups, primarily the ester moiety, and to characterize the aromatic and aliphatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise carbon-hydrogen framework, establish connectivity, and confirm the substitution pattern of the aromatic ring.
Integrated Analytical Workflow
The power of this elucidation process comes from the integration of orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective data build a self-reinforcing case for the final structure. The logical flow is designed to be efficient, starting with the most definitive information (molecular formula) and progressively adding layers of structural detail.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Expertise & Experience: We begin with mass spectrometry because it provides the most fundamental data points: the molecular weight and, crucially, the elemental formula. For a halogenated compound, the isotopic pattern is a powerful and non-negotiable diagnostic tool. Its presence (or absence) provides immediate and definitive validation of the chlorine atom.
Experimental Protocol (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in dichloromethane.
-
Injection: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method: Use a temperature program starting at 100°C, ramping to 250°C at 10°C/min.
-
MS Ionization: Employ Electron Ionization (EI) at 70 eV.[1]
-
MS Detection: Scan a mass range from m/z 40 to 400.
Expected Data & Interpretation
The mass spectrum serves as a "molecular fingerprint".[1] For our target molecule, the most critical feature is the molecular ion region.
-
Molecular Ion Peak (M⁺): The molecular ion containing the ³⁵Cl isotope is expected at m/z = 212.
-
Isotope Peak (M⁺+2): The molecular ion containing the ³⁷Cl isotope is expected at m/z = 214.
-
Isotopic Abundance Ratio: Due to the natural abundance of chlorine isotopes, the intensity ratio of the M⁺ peak to the M⁺+2 peak should be approximately 3:1.[1][2][3] This distinctive pattern is a hallmark of a monochlorinated compound.
Table 1: Predicted Mass Spectrometry Data
| m/z (Daltons) | Assignment | Interpretation |
|---|---|---|
| 212 | [M]⁺ (with ³⁵Cl) | Molecular ion, confirming the mass of the most abundant isotopologue. |
| 214 | [M+2]⁺ (with ³⁷Cl) | Isotope peak, confirming the presence of one chlorine atom. |
| 197 | [M - CH₃]⁺ | Loss of a methyl group. |
| 181 | [M - OCH₃]⁺ | Alpha-cleavage with loss of the methoxy radical. |
| 153 | [M - COOCH₃]⁺ | Loss of the methyl ester group. |
| 111/113 | [C₇H₄Cl]⁺ | Fragment corresponding to the chlorotropylium ion or related structures. |
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Experience: With the molecular formula confirmed, IR spectroscopy is employed to rapidly identify the key functional groups. It is a fast and non-destructive technique that provides clear evidence for the ester moiety, which is a central feature of the molecule.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a single drop of the neat liquid sample (or a few milligrams of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data & Interpretation
Esters are characterized by a "Rule of Three," exhibiting three strong, intense peaks.[4]
-
C=O Stretch: A very strong and sharp absorption is expected for the ester carbonyl group. Since the carbonyl is not directly conjugated with the aromatic ring, its frequency should be similar to that of a saturated ester, around 1735 cm⁻¹.[5][6]
-
C-O Stretches: Two distinct, strong absorptions are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[4][6]
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~2990-2850 | Aliphatic C-H Stretch | Confirms the presence of methyl groups. |
| ~1735 | Ester C=O Stretch | Strong, sharp peak confirming the ester carbonyl.[5][6] |
| ~1250 and ~1150 | Ester C-O Stretch | Two strong peaks confirming the ester linkage.[4] |
| ~1600, ~1475 | Aromatic C=C Bending | Confirms the aromatic ring skeleton. |
| ~800-700 | C-Cl Stretch | Confirms the carbon-chlorine bond. |
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Framework
Expertise & Experience: NMR is the definitive technique for mapping the connectivity of atoms. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for the carbon skeleton. The combination of chemical shift, integration, and spin-spin coupling provides an unambiguous blueprint of the molecule.
Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument.
¹H NMR: Expected Data & Interpretation
The ¹H NMR spectrum is predicted to show four distinct signals.
-
Aromatic Protons (4H): These will appear in the characteristic downfield region of 6.5-8.0 ppm.[7] The 1,3-disubstitution pattern will result in a complex multiplet pattern for the four adjacent protons on the ring.
-
Methoxy Protons (3H): The methyl group of the ester will produce a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected around 3.7 ppm.[8]
-
Gem-Dimethyl Protons (6H): The two equivalent methyl groups attached to the quaternary carbon are also isolated from any protons and will thus appear as a single sharp singlet, integrating to 6 protons.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
|---|---|---|---|---|
| ~7.2-7.4 | Multiplet | 4H | Ar-H | Four protons on the 1,3-disubstituted benzene ring. |
| ~3.7 | Singlet | 3H | -O-CH ₃ | Methoxy protons of the ester group. |
| ~1.6 | Singlet | 6H | -C(CH ₃)₂ | Equivalent protons of the two methyl groups on the quaternary carbon. |
¹³C NMR: Expected Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Ester Carbonyl: A signal in the downfield region, typically ~175-180 ppm.
-
Aromatic Carbons: The 1,3-disubstituted pattern means all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the 120-150 ppm range.[7] The carbon directly bonded to the chlorine atom (C-Cl) will be identifiable.
-
Quaternary Carbon: The carbon bonded to the aromatic ring, two methyl groups, and the ester will appear as a singlet with no DEPT signal.
-
Methoxy Carbon: The -OCH₃ carbon will appear around 52 ppm.
-
Gem-Dimethyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region.
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
|---|---|---|
| ~177 | C =O | Ester carbonyl carbon. |
| ~145 | Ar-C -C(CH₃)₂ | Aromatic quaternary carbon. |
| ~134 | Ar-C -Cl | Aromatic carbon bonded to chlorine. |
| ~125-130 | Ar-C H | Four distinct aromatic methine carbons. |
| ~52 | -O-C H₃ | Methoxy carbon. |
| ~45 | -C (CH₃)₂ | Aliphatic quaternary carbon. |
| ~25 | -C(C H₃)₂ | Equivalent carbons of the two methyl groups. |
Confirmatory 2D NMR: Mapping Connectivity
For absolute certainty, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, directly confirming how the molecular fragments are connected.
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- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
The Dual Nature of Chloro-Substituted Aromatic Compounds: A Technical Guide to Biological Activity
Introduction: A Tale of Two Faces
Chloro-substituted aromatic compounds, a diverse class of molecules characterized by one or more chlorine atoms attached to an aromatic ring, represent a fascinating duality in the world of chemical biology. On one hand, they include some of the most persistent and toxic environmental pollutants known to man, such as polychlorinated biphenyls (PCBs) and dioxins. Their chemical stability and lipophilicity lead to their accumulation in food chains and a range of adverse health effects.[1] On the other hand, the strategic incorporation of chlorine atoms into aromatic scaffolds is a cornerstone of modern drug discovery, often leading to significant improvements in potency and pharmacokinetic properties. This phenomenon is so pronounced that it has been dubbed the "magic chloro" effect.[2][3]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will navigate the complex landscape of the biological activity of chloro-substituted aromatic compounds, moving beyond a simple cataloging of facts to explain the underlying principles and experimental considerations. We will explore the mechanisms of toxicity, the principles of structure-activity relationships, and the transformative role of chlorine in pharmaceutical design. This guide will provide not only the "what" but also the "why" and "how," equipping you with the knowledge to both mitigate the risks and harness the potential of these remarkable compounds.
Part I: The Dark Side - Environmental Toxicity and Mechanistic Insights
The widespread industrial use of chloroaromatic compounds has led to their ubiquitous presence in the environment.[1] Their resistance to degradation and their ability to bioaccumulate pose significant threats to ecosystems and human health.
The Aryl Hydrocarbon Receptor (AhR): A Central Mediator of Toxicity
Many of the toxic effects of chlorinated aromatic hydrocarbons, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds, are mediated by the aryl hydrocarbon receptor (AhR).[4] The AhR is a ligand-activated transcription factor that, upon binding to a suitable ligand, translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450s), cell growth, and differentiation.
The persistent activation of the AhR signaling pathway by chloroaromatic compounds can lead to a wide array of toxic effects, including immunotoxicity, hepatotoxicity, carcinogenesis, and developmental defects.[1]
Structure-Toxicity Relationships: The Influence of Chlorine Substitution
The toxicity of chloro-substituted aromatic compounds is not uniform and is heavily dependent on the number and position of chlorine atoms on the aromatic ring. This relationship is a classic example of a Quantitative Structure-Activity Relationship (QSAR).[3][5][6]
Generally, for compounds like chlorinated benzenes and anilines, cytotoxicity increases with the degree of chlorination.[7] This is often correlated with increased lipophilicity, which enhances the compound's ability to cross cell membranes and interact with intracellular targets.[7] For dioxin-like compounds, the planarity of the molecule is a critical determinant of its ability to bind to the AhR. The most toxic congeners are those that can adopt a planar conformation, allowing for optimal interaction with the receptor's binding pocket.
Table 1: General Structure-Toxicity Trends for Chloroaromatic Compounds
| Feature | Impact on Toxicity | Rationale |
| Increased Chlorination | Generally increases toxicity | Enhances lipophilicity, leading to better membrane permeability and bioaccumulation.[7] |
| Positional Isomerism | Significant impact | Influences molecular shape, planarity, and electronic properties, which are critical for receptor binding. |
| Planarity | Critical for dioxin-like toxicity | A planar structure is required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). |
| Hydrophobicity (log P) | Correlates with cytotoxicity | Higher hydrophobicity often leads to greater membrane interaction and cellular uptake.[7] |
Experimental Protocol: In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol outlines a cell-based reporter gene assay to screen for activators of the AhR signaling pathway. This is a foundational experiment in the toxicological assessment of chloro-substituted aromatic compounds.
Objective: To determine if a test compound can activate the AhR signaling pathway in a dose-dependent manner.
Principle: Genetically engineered mammalian cells containing a luciferase reporter gene under the control of an AhR-responsive promoter are used. Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
AhR-responsive reporter cell line (e.g., H1L1.1c2, available from commercial sources)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well white, clear-bottom cell culture plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., 2,3,7,8-TCDD)
-
Luciferase assay reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Culture the AhR-responsive reporter cells according to the supplier's instructions.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8][9]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and the positive control in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include solvent control wells.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence in each well using a plate-reading luminometer.[8][9]
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a fold induction over the solvent control.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that elicits 50% of the maximal response).
-
Self-Validation:
-
The positive control (TCDD) should produce a robust and dose-dependent increase in luciferase activity.
-
The solvent control should have low background luminescence.
-
The dose-response curve for the test compound should be sigmoidal, allowing for the calculation of a reliable EC50 value.
Part II: The Bright Side - Chlorine as a Tool in Drug Discovery
In stark contrast to its role in environmental toxicology, the chlorine atom is a powerful tool in the arsenal of medicinal chemists. Its unique physicochemical properties can be leveraged to enhance the biological activity and pharmacokinetic profile of drug candidates.[10][11][12]
The "Magic Chloro" Effect: Enhancing Potency and Modulating Properties
The substitution of a hydrogen atom with a chlorine atom can lead to a dramatic increase in the biological potency of a molecule.[2] This "magic chloro" effect is not due to a single mechanism but rather a combination of factors:
-
Increased Lipophilicity: The chlorine atom is more lipophilic than a hydrogen atom. This can enhance the ability of a drug to cross cell membranes and access its target.[13]
-
Steric Effects: The larger size of the chlorine atom compared to hydrogen can promote a more favorable binding conformation of the drug within its target protein.[14]
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electronic properties of the aromatic ring and influence interactions with the target protein.[13]
-
Metabolic Blocking: The introduction of a chlorine atom at a site of metabolic vulnerability can block enzymatic degradation, thereby increasing the drug's half-life.
Case Study: Chloro-Substituted Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The development of selective and potent kinase inhibitors is a key focus of modern drug discovery. The introduction of chlorine atoms into kinase inhibitor scaffolds has proven to be a highly effective strategy.
Table 2: Biological Activity of Chloro-Substituted Kinase Inhibitors
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| BTK | Bosutinib | - | [15] |
| EphB4 | Dasatinib | 1.1 | [15] |
| FAK | Bosutinib | - | [15] |
| MER | Dasatinib | 0.8 | [15] |
| SYK | Dasatinib | 2.5 | [15] |
| CK1δ | PF-670462 | ~10 | [16] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the cytotoxicity of a compound against a cancer cell line. This is a fundamental step in the preclinical evaluation of potential anticancer drugs.
Objective: To determine the concentration of a test compound that causes 50% inhibition of cell viability (IC50).
Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTT) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Self-Validation:
-
The vehicle control should show high absorbance, indicating high cell viability.
-
The positive control should show low absorbance, indicating significant cytotoxicity.
-
The results should be reproducible across replicate experiments.
Part III: Bridging the Gap - Environmental Fate and Bioremediation
The persistence of chloroaromatic pollutants has driven research into methods for their removal from the environment. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, has emerged as a promising and environmentally friendly approach.[17]
Microbial Degradation of Chloroaromatic Compounds
A variety of bacteria and fungi have been identified that can degrade chloroaromatic compounds.[8][18] The degradation pathways often involve initial enzymatic attacks that lead to the removal of chlorine atoms and the opening of the aromatic ring.[8] These processes can occur under both aerobic and anaerobic conditions.
Experimental Protocol: Assessing Microbial Degradation of Chlorophenols
This protocol provides a framework for evaluating the ability of a microbial consortium to degrade a model chlorophenol compound.
Objective: To quantify the degradation of a specific chlorophenol by a mixed microbial culture over time.
Materials:
-
Mixed microbial culture (e.g., from activated sludge or contaminated soil)
-
Minimal salts medium
-
Chlorophenol stock solution (e.g., 2,4-dichlorophenol)
-
Shake flasks
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Acclimation of Microbial Culture:
-
Inoculate a small amount of the microbial source into a minimal salts medium containing a low concentration of the target chlorophenol.
-
Incubate with shaking at an appropriate temperature (e.g., 30°C).
-
Periodically transfer a portion of the culture to fresh medium with a slightly higher concentration of the chlorophenol to select for and enrich the degrading microorganisms.
-
-
Degradation Experiment:
-
Set up replicate shake flasks containing a defined volume of minimal salts medium and the acclimated microbial culture.
-
Spike the flasks with the chlorophenol to a known initial concentration (e.g., 50 mg/L).
-
Include a sterile control flask (no inoculum) to account for abiotic losses.
-
Incubate the flasks under the same conditions as the acclimation phase.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw a small aliquot from each flask.
-
Centrifuge the samples to pellet the microbial cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of the chlorophenol in the filtered supernatant using HPLC.
-
-
Data Analysis:
-
Plot the concentration of the chlorophenol against time for both the experimental and control flasks.
-
Calculate the percentage of degradation at each time point.
-
Self-Validation:
-
The concentration of the chlorophenol in the sterile control should remain relatively constant, indicating minimal abiotic loss.
-
A significant decrease in the chlorophenol concentration should be observed in the inoculated flasks over time.
-
The degradation should follow a predictable kinetic model (e.g., first-order decay).
Conclusion and Future Perspectives
The biological activity of chloro-substituted aromatic compounds is a field of profound contrasts. The same chemical feature—the chlorine atom—that imparts persistence and toxicity to environmental pollutants can be strategically employed to create life-saving pharmaceuticals. A deep understanding of the underlying molecular mechanisms, structure-activity relationships, and experimental methodologies is crucial for both mitigating the environmental risks and harnessing the therapeutic potential of these compounds.
Future research will likely focus on several key areas. In environmental science, the development of more efficient and robust bioremediation strategies, including the genetic engineering of microorganisms with enhanced degradative capabilities, will be paramount. In drug discovery, the continued exploration of the "magic chloro" effect, guided by computational modeling and a deeper understanding of drug-target interactions, will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles. The dual nature of chloro-substituted aromatic compounds serves as a powerful reminder of the importance of context in chemistry and biology, where a subtle change in molecular architecture can mean the difference between a potent toxin and a powerful medicine.
References
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Starek, A. (1996). An outline of chloro-organic compound toxicology. Roczniki Państwowego Zakładu Higieny, 47(1), 1-12. [Link]
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Greenlee, W. F., & Poland, A. (1984). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 55, 169-176. [Link]
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U.S. Environmental Protection Agency. (1981). Microbial Decomposition of Chlorinated Aromatic Compounds. EPA-600/2-81-141. [Link]
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Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. [Link]
-
Babich, H., & Borenfreund, E. (1988). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Fundamental and Applied Toxicology, 10(2), 295-301. [Link]
-
Sibi, G. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. In Environmental Biotechnology. CRC Press. [Link]
-
Ohura, T., et al. (2005). Environmental Behavior, Sources, and Effects of Chlorinated Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 39(22), 8593-8600. [Link]
-
Greenlee, W. F., & Poland, A. (1984). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 55, 169–176. [Link]
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Jadhav, S. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 46, 116348. [Link]
-
Ghattas, A. K., et al. (2021). Myco-remediation of Chlorinated Pesticides: Insights Into Fungal Metabolic System. Frontiers in Microbiology, 12, 648028. [Link]
-
Das, P., & Medhi, C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 34969-34983. [Link]
-
Naumann, K. (1999). Influence of chlorine substituents on biological activity of chemicals. Journal für praktische Chemie, 341(5), 417-435. [Link]
-
Njardarson, J. T. (2020). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemMedChem, 15(1), 15-23. [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Sato, A., & Nakajima, T. (1979). A structure-activity relationship of some chlorinated hydrocarbons. Archives of Environmental Health, 34(2), 69-75. [Link]
-
Das, P., & Medhi, C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 34969-34983. [Link]
-
Taylor & Francis. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]
-
Euro Chlor. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
-
Safe, S. (1989). Chlorocarbons and Chlorohydrocarbons, Toxic Aromatics. In Encyclopedia of Toxicology (pp. 224-228). Academic Press. [Link]
-
Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]
-
Naumann, K. (2000). Influence of Chlorine Substituents on Biological Activity of Chemicals. Pest Management Science, 56(1), 3-21. [Link]
-
O'Callaghan, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]
-
Euro Chlor. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
-
Drug Design. (2005). Structure Activity Relationships. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Methyl 2-(3-chlorophenyl)-2-methylpropanoate as a pharmaceutical intermediate
Title: The Strategic Application of Methyl 2-(3-chlorophenyl)-2-methylpropanoate in Modern Drug Design: A Technical Whitepaper
Executive Summary
This compound (CAS: 101233-58-3) is a highly specialized, sterically hindered building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have observed that the successful integration of this intermediate into drug discovery pipelines requires a deep understanding of its physicochemical behavior. This whitepaper elucidates the structural rationale behind its pharmacophoric elements and provides self-validating experimental protocols for its downstream synthetic divergence.
Structural Rationale and Medicinal Chemistry Implications
The architecture of this compound is defined by two critical structural motifs that directly dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of its downstream APIs:
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The quaternary alpha-carbon (bearing two methyl groups) severely restricts the conformational flexibility of the adjacent ester/acid moiety. By pre-organizing the molecule into a specific geometry, the entropic penalty typically incurred upon binding to a target receptor is minimized, thereby significantly enhancing binding affinity and target engagement ()[1].
-
Metabolic Shielding: A ubiquitous liability in phenylacetic acid-derived therapeutics is rapid hepatic clearance via Cytochrome P450 (CYP450)-mediated alpha-hydroxylation. The gem-dimethyl group acts as an impenetrable steric shield, completely blocking oxidation at the alpha-position and drastically increasing the in vivo half-life of the drug ()[2].
-
The 3-Chloro Substitution: The meta-chloro group modulates the electronic distribution of the aromatic ring, introducing a sigma-hole capable of halogen bonding with receptor backbones. Furthermore, it precisely tunes the lipophilicity (LogP), optimizing membrane permeability and blood-brain barrier (BBB) penetration.
Figure 1: Pharmacological impact of the gem-dimethyl group on metabolic stability and binding.
Synthetic Divergence: Downstream Applications
As a core intermediate, this compound serves as a branching point for multiple API scaffolds. The ester can be manipulated into three primary downstream targets:
-
Pathway A (Hydrolysis): Yields 2-(3-chlorophenyl)-2-methylpropanoic acid (CAS: 64798-35-2) ()[3]. This free acid is a prime candidate for amide coupling to target G-protein coupled receptors (GPCRs) or kinases.
-
Pathway B (Reduction): Yields 2-(3-chlorophenyl)-2-methylpropan-1-ol, a neopentyl-like alcohol utilized in complex etherification reactions.
-
Pathway C (Curtius Rearrangement): Converts the free acid into 2-(3-chlorophenyl)propan-2-amine, a sterically hindered phentermine analog.
Figure 2: Synthetic divergence and downstream applications of CAS 101233-58-3.
Experimental Protocols (Self-Validating Systems)
Expertise & Experience Note: The protocols below are engineered specifically to overcome the severe steric hindrance imposed by the gem-dimethyl group. Standard conditions (e.g., NaOH in EtOH, or NaBH4) will fail or result in unacceptably low yields due to the neopentyl-like steric bulk shielding the carbonyl carbon.
Protocol A: Base-Promoted Hydrolysis to the Free Acid
Objective: Cleave the methyl ester to yield 2-(3-chlorophenyl)-2-methylpropanoic acid. Causality of Reagents: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH). The smaller Li+ cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity. This Lewis acid activation is mandatory to facilitate nucleophilic attack by the hydroxide ion on the sterically shielded carbonyl. A ternary solvent system (THF/MeOH/H2O) is used to maintain homogeneity of the highly lipophilic ester.
Step-by-Step Methodology:
-
Dissolve 1.0 eq of this compound in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).
-
Add 3.0 eq of LiOH·H2O in a single portion at 20°C.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor via TLC or LC-MS until complete consumption of the starting material.
-
Cool to 0°C and acidify to pH 2 using 1M HCl (aq). Self-Validation Check: The product will immediately precipitate or phase-separate as a milky oil/solid as it protonates, physically confirming the successful formation of the free acid.
-
Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Hydride Reduction to the Neopentyl-like Alcohol
Objective: Reduce the ester to 2-(3-chlorophenyl)-2-methylpropan-1-ol. Causality of Reagents: Lithium Aluminum Hydride (LiAlH4) is utilized because milder hydride donors (like NaBH4) lack the nucleophilic strength to attack the sterically hindered ester. Anhydrous THF is required to prevent explosive quenching of the LAH and to solvate the intermediate aluminate complexes.
Step-by-Step Methodology:
-
Suspend 2.0 eq of LiAlH4 in anhydrous THF (0.5 M) under an inert Argon atmosphere at 0°C.
-
Dissolve 1.0 eq of this compound in anhydrous THF and add dropwise to the LAH suspension over 30 minutes to control the exothermic reaction.
-
Allow the reaction to warm to room temperature, then reflux at 65°C for 4 hours.
-
Cool to 0°C and perform a Fieser quench: Add
mL H2O (where = grams of LAH used), followed by mL 15% NaOH (aq), and mL H2O. Self-Validation Check: The formation of a crisp, white granular precipitate of aluminum salts indicates a successful and safe quench, trapping the aluminum byproducts and freeing the product into the organic phase. If the salts are gummy, the quench is incomplete. -
Filter the granular salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value | Source/Verification |
| Compound Name | This compound | |
| CAS Number | 101233-58-3 | |
| Molecular Formula | C11H13ClO2 | |
| Molecular Weight | 212.68 g/mol | |
| Downstream Free Acid CAS | 64798-35-2 | [3] |
Table 2: Reaction Metrics for Synthetic Divergence
| Pathway | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield |
| A | Ester to Free Acid | LiOH·H2O (3.0 eq), THF/MeOH/H2O | 60 | 12-16 | >90% |
| B | Ester to Alcohol | LiAlH4 (2.0 eq), Anhydrous THF | 65 | 4 | 85-92% |
| C | Free Acid to Amine | DPPA, Et3N, t-BuOH (Curtius) | 80 | 8 | 70-80% |
References
-
Sigma-Aldrich Product Catalog: this compound (CAS 101233-58-3). Merck KGaA.
-
BLD Pharmatech: 101233-58-3 | this compound Analytical Documentation.
-
National Center for Biotechnology Information (PubChem): 2-(3-Chlorophenyl)-2-methylpropanoic acid (CID 15582644).
-
Journal of Medicinal Chemistry: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications (2023).
-
ScienceOpen / European Journal of Medicinal Chemistry: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification.
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- 3. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Evolution of Substituted Methylpropanoates: From Empirical Discovery to Targeted PPARα Agonism
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
Substituted methylpropanoates—most prominently recognized in medicinal chemistry as the aryloxy-2-methylpropanoate class of drugs (commonly known as fibrates)—represent a foundational pillar in the clinical management of dyslipidemia. Characterized by their core isobutyrate (2-methylpropanoate) pharmacophore, these compounds function as potent amphipathic carboxylic acids and esters that modulate lipid metabolism[1]. This whitepaper explores the historical discovery, structure-activity relationships (SAR), molecular mechanisms, and the rigorous experimental protocols required to evaluate this critical class of therapeutic agents.
Historical Evolution and Target Deorphanization
The journey of substituted methylpropanoates is a classic example of "forward pharmacology," where phenotypic efficacy preceded the identification of the molecular target.
-
Empirical Discovery (1950s-1960s): The first major breakthrough occurred with the synthesis of clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate), patented by Imperial Chemical Industries in 1958 and approved for medical use in 1963[2]. Early clinical observations noted its profound ability to reduce very-low-density lipoprotein (VLDL) and triglyceride levels, though the exact mechanism remained a mystery for decades[3].
-
Target Deorphanization (1990): The molecular target of the methylpropanoate class remained elusive until 1990, when researchers Issemann and Green cloned an orphan nuclear receptor. They discovered that this receptor, later designated as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , was directly activated by fibrate drugs[4]. This landmark discovery shifted the paradigm from phenotypic screening to rational, structure-based drug design.
Structural Chemistry and Structure-Activity Relationship (SAR)
The pharmacological efficacy of substituted methylpropanoates is heavily dependent on their unique chemical architecture. The defining feature is the 2-methylpropanoate (isobutyrate) moiety linked via an ether oxygen to an aromatic system.
The Role of the Ester Prodrug
Many clinically successful substituted methylpropanoates are formulated as ester prodrugs. For example, fenofibrate is synthesized as the isopropyl ester (isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate)[5].
-
Causality in Design: The free fibric acid is highly polar, which limits passive diffusion across the intestinal epithelium. By masking the carboxylic acid as an isopropyl or ethyl ester, the lipophilicity is significantly increased, maximizing oral bioavailability. Once absorbed, hepatic and plasma esterases rapidly hydrolyze the prodrug into the active fibric acid (e.g., fenofibric acid)[6].
The Gem-Dimethyl Group
The two methyl groups on the alpha-carbon (the "2-methyl" in 2-methylpropanoate) are critical for receptor binding.
-
Causality in Design: These bulky methyl groups restrict the rotational freedom of the carboxylate tail, locking the molecule into a specific conformation. This rigid geometry is required to effectively dock into the lipophilic ligand-binding domain (LBD) of PPARα, stabilizing the activation helix (Helix 12) and facilitating co-activator recruitment.
Molecular Mechanism of Action (MoA)
Substituted methylpropanoates act as direct agonists of PPARα. Upon binding the active fibric acid derivative, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR)[1]. This heterodimer translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[4].
Key Transcriptional Outcomes:
-
Upregulation of Lipoprotein Lipase (LPL): Enhances the catabolism of triglyceride-rich particles[1].
-
Upregulation of ApoA-I and ApoA-II: Drives the production of high-density lipoprotein (HDL), facilitating reverse cholesterol transport[7].
-
Downregulation of ApoC-III: Removes the inhibitory effect on LPL, further accelerating VLDL clearance[4].
Caption: Molecular signaling pathway of substituted methylpropanoates via PPARα activation.
Quantitative Pharmacodynamics
The structural variations among substituted methylpropanoates dictate their pharmacokinetic profiles and clinical half-lives. The table below summarizes the core data for leading compounds in this class.
| Compound Name | IUPAC Chemical Nomenclature | Prodrug Formulation | Plasma Half-Life | Primary Target |
| Clofibrate | ethyl 2-(4-chlorophenoxy)-2-methylpropanoate[2] | Yes (Ethyl ester) | 18–22 hours[2] | PPARα |
| Fenofibrate | isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[5] | Yes (Isopropyl ester) | 19–27 hours[5] | PPARα |
| Fenofibric Acid | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | No (Active Acid) | ~20 hours | PPARα |
Experimental Protocols: In Vitro PPARα Transactivation Assay
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Action: Seed HEK293T cells in 96-well plates at
cells/well in DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). -
Causality: CS-FBS is mandatory because standard serum contains endogenous lipids and fatty acids that act as weak PPAR agonists, which would artificially inflate baseline luminescence and obscure the compound's true
.
-
-
Transient Co-Transfection:
-
Action: Co-transfect cells with a pGAL4-PPARα-LBD expression plasmid and a pUAS-Luciferase reporter plasmid using a lipid-based transfection reagent.
-
Causality: Using a chimeric receptor (the DNA-binding domain of yeast GAL4 fused to the ligand-binding domain of human PPARα) prevents crosstalk. Endogenous full-length receptors cannot bind to the yeast Upstream Activating Sequence (UAS), ensuring that the luminescent signal is exclusively driven by the transfected PPARα-LBD interacting with the test compound.
-
-
Compound Treatment (Self-Validating Step):
-
Action: After 24 hours, treat cells with a serial dilution of the synthesized methylpropanoate (e.g.,
to M). -
Validation Controls: Include 0.1% DMSO as a negative vehicle control (defines 0% activation) and 1
M GW7647 as a positive reference control (defines 100% maximal activation).
-
-
Luminescence Quantification:
-
Action: Lyse cells after 24 hours of compound exposure, add D-luciferin substrate, and measure photon emission using a microplate luminometer.
-
Causality: The ATP-dependent oxidation of luciferin by the expressed luciferase enzyme emits light directly proportional to the degree of PPARα transactivation.
-
Caption: Step-by-step workflow for the self-validating GAL4-PPARα reporter gene assay.
Emerging Pleiotropic Effects
Recent structure-based drug discovery efforts have revealed that the pharmacological profile of substituted methylpropanoates extends beyond PPARα. Notably, certain fibrates have been identified as inhibitors of Aldose Reductase (AR) , an enzyme implicated in the conversion of glucose to sorbitol[7]. The inhibition of AR by the methylpropanoate scaffold represents a secondary biochemical mechanism that may protect against diabetic microvascular complications, highlighting the multi-target potential of this historic chemical class[6][7].
References
-
Wikipedia Contributors. "Clofibrate." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Chemistory of Fibrates." Current Chemical Biology. Available at:[Link]
-
National Cancer Institute (NCI). "Definition of clofibrate - NCI Drug Dictionary." Cancer.gov. Available at:[Link]
-
Wikipedia Contributors. "Fibrate." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Biomolecular Chemistry of Isopropyl Fibrates." NIH PubMed Central. Available at:[Link]
-
PubChem / NIH. "Fenofibrate | C20H21ClO4 | CID 3339." National Library of Medicine. Available at:[Link]
-
ACS Publications. "A Ureido-Thioisobutyric Acid (GW9578) Is a Subtype-Selective PPARα Agonist with Potent Lipid-Lowering Activity." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. Fibrate - Wikipedia [en.wikipedia.org]
- 2. Clofibrate - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biomolecular Chemistry of Isopropyl Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate: A Detailed Protocol for Researchers
This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate, a valuable building block in the development of novel pharmaceutical agents and functional materials. This document provides not only a step-by-step procedure but also delves into the underlying chemical principles, offering insights into the rationale behind the chosen synthetic strategy and experimental parameters.
Introduction
This compound is a substituted α-aryl propionate, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the 3-chlorophenyl moiety and the gem-dimethyl substitution at the α-position imparts specific steric and electronic properties that can be exploited in drug design. This protocol outlines a two-step synthetic sequence commencing with the commercially available 3-chlorophenylacetic acid.
Overall Synthetic Strategy
The synthesis of the target ester is achieved through a two-step process:
-
α,α-Dimethylation: The initial step involves the exhaustive methylation of the α-carbon of 3-chlorophenylacetic acid. This is accomplished through the formation of a dianion using a strong, non-nucleophilic base, followed by quenching with a methylating agent.
-
Fischer-Speier Esterification: The resulting 2-(3-chlorophenyl)-2-methylpropanoic acid is then converted to its corresponding methyl ester via a classic acid-catalyzed esterification reaction with methanol.
Caption: Overall workflow for the synthesis of this compound.
Part 1: α,α-Dimethylation of 3-Chlorophenylacetic Acid
The key to this transformation is the generation of a dianion from 3-chlorophenylacetic acid. The first equivalent of a strong base deprotonates the carboxylic acid, while the second equivalent abstracts a proton from the α-carbon, which is rendered acidic by the adjacent phenyl and carboxylate groups. This dianion then acts as a nucleophile, reacting with a methylating agent.
Protocol: Synthesis of 2-(3-chlorophenyl)-2-methylpropanoic Acid
Materials:
-
3-Chlorophenylacetic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet
-
Schlenk line or similar inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (2.2 equivalents) dropwise to the cooled diisopropylamine solution. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Dianion Formation: Dissolve 3-chlorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the dianion.
-
Methylation: Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Part 2: Fischer-Speier Esterification
With the α,α-dimethylated carboxylic acid in hand, the final step is its conversion to the methyl ester. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.[1][2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is used, and the water produced is often removed.[4]
Protocol: Synthesis of this compound
Materials:
-
2-(3-chlorophenyl)-2-methylpropanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(3-chlorophenyl)-2-methylpropanoic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 4H, Ar-H), 3.7 (s, 3H, OCH₃), 1.6 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~177 (C=O), ~145 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), 52 (OCH₃), 46 (C(CH₃)₂), 25 (C(CH₃)₂) |
| IR (thin film, cm⁻¹) | ν: ~2980 (C-H), ~1735 (C=O, ester), ~1250 (C-O)[5][6][7] |
| Mass Spectrometry (EI) | m/z: Molecular ion peak, fragmentation pattern consistent with the structure.[8][9] |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Methyl iodide is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
All reactions should be performed in a well-ventilated fume hood.
References
- TCI EUROPE N.V.
- OrgoSolver.
- Fischer Esterification: An ester
- PubChem.
- Reisman, S. E., et al. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. J. Am. Chem. Soc.2011, 133 (29), 11481–11484.
- bioRxiv.
- Pavia, D. L., et al. Introduction to Spectroscopy.
- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- UCLA Chemistry. IR Spectroscopy Tutorial: Esters.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- Wikipedia.
- Diazomethane makes methyl esters
- Moodle.
- Master Organic Chemistry. Diazomethane (CH2N2).
- Tokyo Chemical Industry (India) Pvt. Ltd. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Doc Brown's Advanced Organic Chemistry.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. Enantioselective .ALPHA.
- PMC.
- IR Spectroscopy of Esters.
- ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- SciSpace. Resolution and configuration of .alpha.-substituted phenylacetic acids (1967)
- ChemicalBook. 2-Methyl-1-phenyl-2-propanol(100-86-7) 1H NMR spectrum.
- Benchchem. Synthesis routes of 3-(2-Chlorophenyl)propionic acid.
- 1H NMR Spectrum - C13H18O2.
- Organic Syntheses. 2-phenylpropionic acid.
- Yeast Metabolome Database.
- PubChem. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644.
- Google Patents. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
- R Discovery.
- Google Patents. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
- Benchchem.
- Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
- Quora.
- Student Academic Success.
- MDPI. Methyl 3,3-Bis[4-(dimethylamino)
- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
- National Institute of Standards and Technology.
- SpectraBase. 2-[(Phenylmethyl)-prop-2-enylamino]propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook.
- Homework.Study.com. Give the equation for the ester formation between each of the following pairs of compounds: a) 2-methylpropanoic acid and phenol. b) pentanoic acid and ethanethiol.
- PubChem. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879.
- Chemguide.
- Sigma-Aldrich. 3-Chlorophenylacetic acid 98 1878-65-5.
- Organic Syntheses. α-CHLOROPHENYLACETIC ACID.
- QuickCompany. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.
Sources
- 1. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 4. orgosolver.com [orgosolver.com]
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- 8. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Spectroscopic Characterization of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Introduction
Methyl 2-(3-chlorophenyl)-2-methylpropanoate is a small organic molecule with potential applications in chemical synthesis and drug discovery. Its structural elucidation is a critical step in its characterization, ensuring purity, confirming identity, and providing a basis for understanding its chemical behavior. This document provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques, when used in concert, provide an unambiguous confirmation of the molecular structure.
The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a deeper understanding of the analytical process.
Molecular Structure and Overview of Spectroscopic Approach
The structure of this compound is presented below. Our analytical approach will be to use:
-
¹H and ¹³C NMR to map the carbon-hydrogen framework.
-
IR Spectroscopy to identify key functional groups, particularly the ester carbonyl.
-
Mass Spectrometry to determine the molecular weight and identify characteristic fragmentation patterns.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can assemble a detailed picture of the molecular skeleton.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.[1]
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the spins, allowing for shorter relaxation delays.
-
Acquire 16-32 scans, with a relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak.[2][3]
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (2-5 seconds) is also recommended.
-
¹H NMR Data and Interpretation
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | Multiplet | 4H | Aromatic protons (Ar-H) |
| 3.65 | Singlet | 3H | Methoxy protons (-OCH₃) |
| 1.58 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
Interpretation:
-
Aromatic Region (~7.35-7.25 ppm): The complex multiplet integrating to 4 protons is characteristic of the four protons on the 3-chlorophenyl ring. The substitution pattern leads to overlapping signals that are not easily resolved into simple doublets or triplets at this field strength.
-
Methoxy Protons (3.65 ppm): The sharp singlet integrating to 3 protons is assigned to the methyl group of the ester functionality (-COOCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The absence of splitting (a singlet) indicates no adjacent protons.[1]
-
Gem-dimethyl Protons (1.58 ppm): The singlet integrating to 6 protons is characteristic of the two equivalent methyl groups attached to the quaternary carbon. The singlet nature confirms their equivalence and the absence of any vicinal protons.
¹³C NMR Data and Interpretation
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | Ester Carbonyl (C=O) |
| ~145 | Quaternary Aromatic Carbon (C-C(CH₃)₂) |
| ~134 | Quaternary Aromatic Carbon (C-Cl) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~125 | Aromatic CH |
| ~52 | Methoxy Carbon (-OCH₃) |
| ~46 | Quaternary Carbon (-C(CH₃)₂) |
| ~25 | Gem-dimethyl Carbons (-C(CH₃)₂) |
Interpretation:
-
Ester Carbonyl (~177 ppm): The signal in the far downfield region is characteristic of an ester carbonyl carbon.[2]
-
Aromatic Carbons (~145-125 ppm): Six distinct signals are expected for the aromatic ring. The two quaternary carbons (one attached to the propanoate moiety and one to the chlorine) will have different chemical shifts from the four protonated carbons.
-
Methoxy Carbon (~52 ppm): This signal corresponds to the methyl group of the ester, shifted downfield by the attached oxygen.[2]
-
Quaternary Carbon (~46 ppm): This signal is assigned to the quaternary carbon bearing the two methyl groups and the aromatic ring.
-
Gem-dimethyl Carbons (~25 ppm): The signal in the aliphatic region corresponds to the two equivalent methyl groups.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, which are characteristic of the bonds involved.
Experimental Protocol: IR
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
IR Data and Interpretation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1250-1100 | Strong | C-O stretching (ester) |
| ~1600, ~1475 | Medium-Weak | C=C stretching (aromatic ring) |
| ~800-700 | Strong | C-Cl stretching |
Interpretation:
-
C=O Stretch (~1735 cm⁻¹): The most characteristic peak in the spectrum is the strong absorption around 1735 cm⁻¹, which is indicative of the carbonyl group of a saturated ester.[4][5][6]
-
C-H Stretches (~3000-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl groups.
-
C-O Stretches (~1250-1100 cm⁻¹): Strong absorptions in this region are characteristic of the C-O single bond stretching of the ester functionality.[4][5]
-
Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These medium to weak absorptions are typical for the carbon-carbon double bond stretching within the aromatic ring.
-
C-Cl Stretch (~800-700 cm⁻¹): A strong absorption in this region is indicative of the carbon-chlorine bond.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and can also provide structural information.
Experimental Protocol: MS
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. For a softer ionization that is less likely to cause extensive fragmentation and more likely to show the molecular ion, Electrospray Ionization (ESI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
MS Data and Interpretation
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 212/214 | [M]⁺ (Molecular Ion) |
| 197/199 | [M - CH₃]⁺ |
| 153/155 | [M - COOCH₃]⁺ |
| 139/141 | [C₈H₈Cl]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 59 | [COOCH₃]⁺ |
Interpretation:
-
Molecular Ion ([M]⁺, m/z 212/214): The presence of a pair of peaks with an approximate 3:1 intensity ratio is the hallmark of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). The peak at m/z 212 corresponds to the molecule with the ³⁵Cl isotope, and the peak at m/z 214 corresponds to the ³⁷Cl isotope. This confirms the molecular weight of the compound.
-
[M - CH₃]⁺ (m/z 197/199): Loss of a methyl radical from the molecular ion.
-
[M - COOCH₃]⁺ (m/z 153/155): Loss of the methoxycarbonyl radical is a common fragmentation pathway for methyl esters.
-
[C₆H₄Cl]⁺ (m/z 111/113): This fragment corresponds to the chlorophenyl cation.
-
[COOCH₃]⁺ (m/z 59): This fragment corresponds to the methoxycarbonyl cation.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the IR spectrum identifies the key ester functional group, and the mass spectrum confirms the molecular weight and is consistent with the proposed structure. These application notes and protocols provide a robust framework for the analysis of this and similar small molecules, ensuring data integrity and confident structural elucidation.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-2-methylpropanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2,3-dichloro-, methyl ester. Retrieved from [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. vaia.com [vaia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
using Methyl 2-(3-chlorophenyl)-2-methylpropanoate in Friedel-Crafts reactions
Technical Application Note: Precision Synthesis of 6-Chloro-3,3-dimethyl-1-indanone via Intramolecular Friedel-Crafts Cyclization
Part 1: Strategic Analysis & Mechanistic Insight
1.1 The Chemical Entity & Challenge Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS: 101233-58-3) represents a specialized class of phenylacetic acid derivatives characterized by two critical structural features:
-
Gem-dimethyl substitution at the
-position: This provides a significant kinetic advantage for cyclization via the Thorpe-Ingold effect (angle compression), facilitating ring closure. -
Meta-Chloro substitution: The chlorine atom at the 3-position exerts a strong inductive withdrawing effect (-I), deactivating the aromatic ring towards electrophilic aromatic substitution (EAS).
1.2 The Application: Indanone Scaffold Construction The primary utility of this ester in Friedel-Crafts chemistry is as a precursor for 6-chloro-3,3-dimethyl-1-indanone . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for kinase inhibitors, herbicide intermediates, and fibrate-like metabolic modulators.
1.3 Regioselectivity & Electronic Causality Cyclization of the activated acylium intermediate can theoretically occur at two ortho positions relative to the alkyl tether (C2 or C6).
-
Path A (C2 - Blocked/Disfavored): Cyclization at C2 is sterically crowded (sandwiched between the bulky gem-dimethyl tether and the chlorine atom). Furthermore, C2 is ortho to the deactivating chlorine, making it electronically less nucleophilic.
-
Path B (C6 - Favored): Cyclization at C6 is para to the chlorine atom. While Cl is deactivating, it is an ortho/para director due to resonance donation of lone pairs. The C6 position benefits from this resonance stabilization (unlike the meta position) and is sterically unencumbered.
Part 2: Experimental Protocols
Two distinct protocols are presented: the Classical Acid Chloride Route (highest reliability for scale-up) and the Superacid Route (atom-economical, "green" alternative).
Protocol A: The "Gold Standard" Two-Step Cyclization
Recommended for: Scale-up, maximum yield, and rigorous purity requirements.
Phase 1: Ester Hydrolysis
-
Dissolve this compound (1.0 equiv) in MeOH:H2O (3:1).
-
Add LiOH (2.0 equiv) and stir at 50°C for 4 hours.
-
Acidify with 1M HCl to pH 2. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the free acid. Note: Do not proceed to acylation with residual water.
Phase 2: Acyl Chloride Formation & Friedel-Crafts Cyclization
| Parameter | Specification | Rationale |
| Reagent | Thionyl Chloride (SOCl₂) | Converts acid to highly reactive acyl chloride. |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid required to overcome Cl-deactivation.[1][2] |
| Solvent | Dichloromethane (DCM) | Non-nucleophilic, solubilizes the complex at 0°C. |
| Stoichiometry | 1.0 Substrate : 1.2 SOCl₂ : 1.5 AlCl₃ | Excess AlCl₃ is needed as the product ketone complexes with the Lewis acid. |
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Ar, dissolve the free acid (obtained from Phase 1) in anhydrous DCM (0.5 M). Add catalytic DMF (2 drops).[3]
-
Chlorination: Add SOCl₂ (1.2 equiv) dropwise at 0°C. Warm to RT and reflux for 2 hours until gas evolution (HCl/SO₂) ceases. Concentrate in vacuo to remove excess SOCl₂ (Critical step to prevent AlCl₃ consumption).
-
Redissolution: Redissolve the crude acyl chloride in fresh anhydrous DCM.
-
Cyclization: Cool to -10°C. Add AlCl₃ (1.5 equiv) portion-wise over 20 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to RT. Stir for 4-6 hours. Monitor by TLC (The acyl chloride converts to a lower Rf fluorescent spot).
-
Quenching: Pour the reaction mixture slowly onto a slurry of ice/conc. HCl. Stir vigorously to break the aluminum-ketone complex.
-
Isolation: Separate phases. Wash organic layer with brine and sat. NaHCO₃. Dry (MgSO₄) and concentrate.
Protocol B: Direct Superacid Cyclization (Green Chemistry)
Recommended for: Rapid screening, avoiding halogenated waste.
Reagent: Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric Acid (PPA). Mechanism: Generates a superelectrophilic protonated acylium ion directly from the free acid (or ester, though acid is faster).
-
Place the free acid (1.0 equiv) in a flask.[3]
-
Add TfOH (5.0 equiv) neat at 0°C.
-
Heat to 60°C for 2 hours.
-
Workup: Pour onto ice water. Extract with EtOAc. This method avoids the formation of corrosive HCl gas but requires careful handling of TfOH.
Part 3: Visualization & Pathway Logic
Figure 1: Mechanistic Pathway and Regioselectivity The following diagram illustrates the conversion of the ester to the indanone, highlighting the critical regioselective step dictated by the chlorine substituent.
Caption: Figure 1. Step-wise transformation showing the activation of the acyl group and the regioselective ring closure driven by electronic and steric factors.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete hydrolysis of ester. | Ensure Phase 1 is complete by NMR/TLC before adding SOCl₂. |
| No Cyclization | Deactivation by Cl group is too strong. | Switch solvent to 1,2-Dichloroethane (DCE) and reflux (83°C). Higher temp overcomes activation energy. |
| Polymerization | Reaction too concentrated. | Maintain dilution (0.1 M - 0.5 M) to favor intramolecular over intermolecular reaction. |
| Aluminum sludge | Improper quenching. | Use dilute HCl and vigorous stirring. Do not use pure water (forms gel). |
References
-
Friedel-Crafts Acylation Mechanism & Catalysis. Source: Master Organic Chemistry. "Friedel-Crafts Acylation." URL:[Link]
-
Synthesis of 1-Indanones via Intramolecular Friedel-Crafts. Source: National Institutes of Health (PMC). "Synthesis of 1-indanones with a broad range of biological activity." URL:[Link]
-
Regioselectivity in Indanone Synthesis. Source: Organic Chemistry Portal.[2] "Indanone Synthesis." URL:[Link]
-
Superacid Catalyzed Cyclization Protocols. Source: MDPI Molecules. "Non-Conventional Methodologies in the Synthesis of 1-Indanones." URL:[Link]
Sources
Application Note: Exhaustive α-Dimethylation Protocol for the Synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Mechanistic Rationale & Strategy
This application note details a robust, high-yield protocol for the synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS: 101233-58-3) via the exhaustive α-alkylation of methyl 2-(3-chlorophenyl)acetate. The gem-dimethylation of benzylic positions is a critical structural modification in medicinal chemistry. It is frequently utilized to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the labile benzylic position and to restrict the conformational flexibility of the molecule. Consequently, derivatives of 2-(3-chlorophenyl)-2-methylpropanoic acid are widely utilized as active pharmaceutical ingredients (APIs) and agrochemical intermediates[1].
The synthesis of highly substituted benzylic esters requires overcoming significant steric hindrance during the second alkylation step. While lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is ideal for controlled mono-alkylation, exhaustive dimethylation is more efficiently achieved using an excess of a strong, non-nucleophilic base such as Sodium Hydride (NaH) coupled with a highly reactive electrophile like Methyl Iodide (MeI)[2].
The electron-withdrawing nature of the meta-chloro substituent increases the acidity of the benzylic protons, facilitating rapid enolate formation. Because the mono-methylated intermediate (methyl 2-(3-chlorophenyl)propanoate) is sterically hindered, the reaction must be allowed to warm to room temperature. This thermal shift provides the necessary activation energy for the second deprotonation and the subsequent SN2 attack on the second equivalent of MeI.
Experimental Workflow
The following diagram illustrates the critical stages of the single-pot exhaustive methylation process, establishing a self-validating loop from reagent preparation to final analytical validation.
Figure 1: Step-by-step experimental workflow for the exhaustive α-dimethylation process.
Detailed Step-by-Step Protocol
Safety Warning: Sodium hydride is highly pyrophoric and reacts violently with water to release flammable hydrogen gas. Methyl iodide is a volatile, toxic alkylating agent and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.
Materials & Reagents
-
Starting Material : Methyl 2-(3-chlorophenyl)acetate (1.0 equiv, 10.0 mmol, 1.85 g)
-
Base : Sodium Hydride, 60% dispersion in mineral oil (2.5 equiv, 25.0 mmol, 1.00 g)
-
Electrophile : Methyl Iodide (3.0 equiv, 30.0 mmol, 1.87 mL)
-
Solvent : Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Quenching Agent : Saturated aqueous NH₄Cl solution (15 mL)
Procedure
-
System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet. Purge the system with inert gas for 5 minutes.
-
Base Suspension : Quickly transfer NaH (1.00 g, 60% dispersion) into the flask. (Optional: To remove mineral oil, wash the NaH with 2 × 5 mL of anhydrous hexanes, allowing the solid to settle before carefully decanting the supernatant via syringe). Suspend the washed NaH in 15 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.
-
Enolate Formation : Dissolve methyl 2-(3-chlorophenyl)acetate (1.85 g) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring NaH suspension over 15 minutes. Causality : Dropwise addition controls the highly exothermic generation of the enolate and prevents runaway hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.
-
Electrophilic Quench (Methylation) : Add methyl iodide (1.87 mL) dropwise to the 0 °C solution. Causality : MeI is highly volatile (bp 42 °C). Performing the addition at 0 °C prevents the loss of the reagent to the exhaust and minimizes unwanted thermodynamic side reactions (e.g., O-alkylation).
-
Exhaustive Alkylation : Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20-25 °C). Stir under an inert atmosphere for 12–16 hours.
-
Reaction Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) solvent system. The starting material (Rf ~0.40) will convert to a transient mono-methylated intermediate, eventually resolving into a single, less polar spot corresponding to the dimethylated product (Rf ~0.55).
-
Quench and Workup : Cool the reaction flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (15 mL) dropwise to quench any unreacted NaH. Causality : NH₄Cl provides a mild proton source that neutralizes the basic environment without hydrolyzing the newly formed ester. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).
-
Isolation : Wash the combined organic layers with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude yellow oil via flash column chromatography on silica gel, utilizing a gradient elution of 0% to 5% EtOAc in Hexanes. The target compound, this compound, is isolated as a clear, colorless oil.
Mechanistic Pathway
The chemical transformation proceeds via a sequential double deprotonation-alkylation mechanism. The following diagram maps the structural progression of the intermediates.
Figure 2: Sequential double deprotonation and SN2 alkylation mechanistic pathway.
Quantitative Data & Troubleshooting
To ensure reproducibility and a self-validating experimental setup, refer to the quantitative parameters and troubleshooting matrices below.
Table 1: Stoichiometric Parameters & Expected Outcomes
| Parameter | Reagent / Condition | Value / Equivalent | Rationale |
| Substrate | Methyl 2-(3-chlorophenyl)acetate | 1.0 equiv | Primary reactant. |
| Base | NaH (60% in mineral oil) | 2.5 equiv | Excess required to drive the sterically hindered second deprotonation. |
| Electrophile | Methyl Iodide (MeI) | 3.0 equiv | Excess compensates for volatility and ensures exhaustive alkylation. |
| Solvent | Anhydrous THF | 0.3 M relative to SM | Solubilizes the enolate and facilitates SN2 kinetics. |
| Expected Yield | Purified Product | 80 - 88% | High conversion efficiency typical for this substrate class. |
Table 2: Troubleshooting Matrix
| Observation | Potential Cause | Corrective Action |
| TLC shows persistent intermediate spot | Incomplete second methylation due to insufficient base or MeI evaporation. | Cool to 0 °C, add 0.5 equiv NaH and 0.5 equiv MeI. Warm to 40 °C for 2 hours. |
| Low yield / Complex mixture on TLC | Ester hydrolysis caused by wet solvent or atmospheric moisture. | Ensure THF is strictly anhydrous. Flame-dry glassware and maintain positive N₂ pressure. |
| Product contaminated with mineral oil | Failure to wash NaH prior to reaction, or poor chromatographic separation. | Wash NaH with anhydrous hexanes before use, or elute column with 100% hexanes initially. |
References
-
[1] Title: 2-(3-Chlorophenyl)-2-Methylpropanoic Acid: A Versatile Chemical Compound. Source: chunichi.co.jp. URL:1
-
Title: this compound | 101233-58-3. Source: sigmaaldrich.com. URL:
-
[2] Title: STUDIES IN THE TOTAL SYNTHESIS OF THE GELSEMIUM ALKALOIDS. Source: uga.edu. URL: 2
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to resolve synthetic hurdles effectively.
I. Understanding the Synthetic Landscape: Common Routes and Their Associated Impurities
The synthesis of this compound can be approached through several pathways. Two of the most common and logical routes are:
-
Route A: Alkylation of a (3-chlorophenyl)acetic acid precursor. This typically involves the methylation of a starting material like (3-chlorophenyl)acetonitrile or methyl (3-chlorophenyl)acetate.
-
Route B: Fischer Esterification of 2-(3-chlorophenyl)-2-methylpropanoic acid. This is a direct esterification of the corresponding carboxylic acid with methanol.
Each route presents a unique impurity profile that can impact the final product's purity and yield. Understanding the origin of these impurities is the first step in effective troubleshooting.
II. Troubleshooting Guide: A Deeper Dive into Synthetic Challenges
This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.
Route A: Challenges in the Alkylation of (3-chlorophenyl)acetic Acid Precursors
Phase-transfer catalysis (PTC) is a common and effective method for the alkylation of active methylene compounds.[1] However, several side reactions can lead to a complex impurity profile.
Problem 1: Presence of Mono-methylated Impurity
-
Symptom: Your analytical data (GC-MS, HPLC, or NMR) shows the presence of Methyl 2-(3-chlorophenyl)propanoate.
-
Root Cause: Incomplete methylation of the starting material. This can be due to several factors:
-
Insufficient Methylating Agent: Not enough methylating agent (e.g., methyl iodide, dimethyl sulfate) was used to fully react with the starting material.
-
Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature too low to drive the second methylation to completion.
-
Base Strength: The base used may not be strong enough to efficiently generate the carbanion for the second alkylation.
-
-
Solutions & Probing Experiments:
-
Increase Stoichiometry of Methylating Agent: Incrementally increase the equivalents of your methylating agent.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC at regular intervals to determine the optimal reaction time. A modest increase in temperature may also be beneficial.
-
Evaluate Base: Consider using a stronger base or a different base/solvent system to favor complete dialkylation.[1]
-
Problem 2: Contamination with Starting Material
-
Symptom: Significant amounts of unreacted (3-chlorophenyl)acetonitrile or methyl (3-chlorophenyl)acetate are detected in your crude product.
-
Root Cause:
-
Inefficient Phase-Transfer: The phase-transfer catalyst may be inefficient or "poisoned."[2]
-
Poor Reaction Kinetics: Similar to the formation of the mono-methylated impurity, reaction conditions may not be vigorous enough.
-
-
Solutions & Probing Experiments:
-
Catalyst Screening: Experiment with different phase-transfer catalysts (e.g., various quaternary ammonium salts).
-
Reaction Concentration: Increasing the concentration of the reactants can sometimes improve reaction rates.
-
Problem 3: Formation of Dimeric Impurities
-
Symptom: Mass spectrometry data suggests the presence of a compound with approximately double the mass of the expected product.
-
Root Cause: This can arise from a Wurtz-type coupling reaction, especially if a Grignard-based approach is used as an alternative to PTC. In this scenario, the organometallic intermediate can react with the starting alkyl halide.[1]
-
Solutions & Probing Experiments:
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration and disfavor the bimolecular coupling.
-
Temperature Control: Maintain a low reaction temperature to minimize this side reaction.
-
Route B: Hurdles in the Fischer Esterification of 2-(3-chlorophenyl)-2-methylpropanoic Acid
Fischer esterification is a classic and straightforward method for producing esters.[3][4] However, its equilibrium nature and the potential for side reactions, especially with sterically hindered acids, can present challenges.
Problem 1: Incomplete Conversion to the Ester
-
Symptom: Your crude product contains a significant amount of the starting carboxylic acid, 2-(3-chlorophenyl)-2-methylpropanoic acid.
-
Root Cause:
-
Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials.[4]
-
Steric Hindrance: The two methyl groups adjacent to the carboxylic acid can sterically hinder the approach of methanol, slowing down the reaction.
-
-
Solutions & Probing Experiments:
-
Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[4]
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, a dehydrating agent can be added to the reaction mixture.
-
Alternative Esterification Methods: If Fischer esterification proves inefficient, consider converting the carboxylic acid to the more reactive acid chloride, followed by reaction with methanol.[5]
-
Problem 2: Formation of Ether Byproducts
-
Symptom: You observe the formation of dimethyl ether or other ether-related impurities.
-
Root Cause: The strong acid catalyst, particularly at elevated temperatures, can catalyze the dehydration of methanol to form dimethyl ether.
-
Solutions & Probing Experiments:
-
Moderate Temperature: Avoid excessively high reaction temperatures.
-
Catalyst Choice: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid may be less prone to causing this side reaction.
-
III. Analytical and Purification Strategies
Accurate analysis and effective purification are critical for obtaining a high-purity final product.
Analytical Techniques
| Technique | Application |
| GC-MS | Ideal for identifying and quantifying volatile impurities, including starting materials, intermediates, and byproducts.[6][7] |
| HPLC | A versatile technique for assessing the purity of the final product and quantifying non-volatile impurities.[8][9] |
| NMR | Provides structural confirmation of the desired product and can be used to identify and quantify major impurities. |
Purification Protocols
General Work-up Procedure for Alkylation Reactions:
-
Quench the reaction mixture with water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solution under reduced pressure.
Purification of the Crude Product:
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from polar and non-polar impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
IV. Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to be used in an industrial setting?
A1: For industrial-scale production, a phase-transfer catalyzed alkylation of a readily available starting material like (3-chlorophenyl)acetonitrile would likely be favored due to its efficiency and the use of relatively inexpensive reagents.[1]
Q2: My reaction mixture has turned dark. What could be the cause?
A2: Darkening of the reaction mixture can indicate decomposition of starting materials or products, or the formation of polymeric byproducts. This is often associated with excessive heating or the use of a highly reactive and unstable intermediate.
Q3: How can I confirm the structure of an unknown impurity?
A3: The most effective way to identify an unknown impurity is to isolate it using a purification technique like preparative HPLC or column chromatography and then characterize it using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS).
V. Visualizing the Pathways
To further clarify the synthetic strategies and potential pitfalls, the following diagrams illustrate the key transformations.
Caption: Primary synthetic routes to this compound.
Caption: Common impurity formation pathways in the synthesis.
VI. References
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available from: [Link]
-
PMC. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective... Available from: [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]
-
Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
RSC Publishing. Analytical Methods. Available from: [Link]
-
Chemistry Steps. Fischer Esterification. Available from: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
optimizing reaction conditions for Methyl 2-(3-chlorophenyl)-2-methylpropanoate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions regarding this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Synthesis Overview: A Recommended Two-Step Pathway
The most reliable and commonly employed route for synthesizing this compound involves a two-step process. First, the corresponding carboxylic acid precursor is synthesized via a methylation reaction. This is followed by a classic Fischer-Speier esterification. This approach allows for the purification of the intermediate acid, which often simplifies the final purification of the target ester.
Caption: Recommended two-step synthesis workflow.
Troubleshooting Guide: Optimizing Your Reaction
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
| Problem ID | Issue Observed | Potential Causes | Recommended Actions & Explanations |
| SYN-001 | Low or No Product Yield in Step 2 (Esterification) | 1. Incomplete Reaction: Fischer esterification is a reversible equilibrium reaction.[1][2][3] 2. Catalyst Inactivity: The acid catalyst may be old or hydrated. 3. Insufficient Heat: The reaction may not have reached the required activation energy for reflux. | 1. Shift the Equilibrium: Use a large excess of methanol (can also serve as the solvent) to drive the reaction forward. Alternatively, remove water as it forms using a Dean-Stark apparatus, especially if using a solvent like toluene.[1] 2. Use Fresh Catalyst: Always use a fresh, concentrated acid catalyst like H₂SO₄ or p-toluenesulfonic acid. 3. Ensure Proper Reflux: Monitor the reaction temperature to ensure a steady reflux is maintained. Using a heating mantle with a stir bar provides even heating.[4] |
| SYN-002 | Complex Mixture of Byproducts | 1. Incomplete Methylation (Step 1): The primary impurity is often the mono-methylated precursor, leading to a mixture of acids and, subsequently, esters. 2. Harsh Reaction Conditions: Excessive heat or catalyst concentration can lead to side reactions, such as dehydration or sulfonation of the aromatic ring. | 1. Optimize Methylation: Ensure at least 2.0 equivalents of both the strong base and methyl iodide are used. Monitor Step 1 completion by TLC or GC-MS before proceeding to hydrolysis. Purify the intermediate carboxylic acid thoroughly. 2. Control Reaction Parameters: Maintain the recommended reaction temperature. Avoid overly concentrated acid catalysts or prolonged reaction times beyond what is necessary for completion. |
| SYN-003 | Product is an Oil and Difficult to Purify | 1. Residual Carboxylic Acid: The acidic precursor can prevent crystallization and complicate purification. 2. Trapped Solvent: Residual solvent from the workup can result in an oily product. | 1. Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted acid catalyst and carboxylic acid starting material.[4] 2. High-Vacuum Drying: After extraction and solvent evaporation, dry the product under a high vacuum for an extended period to remove all traces of solvent. |
| SYN-004 | Emulsion Formation During Workup | 1. Insufficient Ionic Strength: The aqueous and organic layers have similar densities. 2. Presence of Amphiphilic Impurities: Partially reacted materials can act as surfactants. | 1. Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, forcing a cleaner separation. 2. Allow Time/Filtration: Allow the mixture to stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it. |
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems, particularly for the esterification step.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for this molecule? A: The two-step route involving the synthesis of the 2-(3-chlorophenyl)-2-methylpropanoic acid intermediate followed by Fischer esterification is highly recommended. This allows for intermediate purification, which significantly simplifies the final purification step and often leads to a higher overall yield of pure product.
Q2: How can I effectively monitor the reaction's progress? A: For the esterification step, Thin Layer Chromatography (TLC) is an excellent method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The starting carboxylic acid will have a low Rf (and may streak), while the product ester will have a much higher Rf. Staining with potassium permanganate can help visualize the spots. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
Q3: What are the primary safety concerns for this synthesis? A: The use of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in Step 1 requires strict anhydrous conditions and an inert atmosphere (Nitrogen or Argon), as they are highly reactive with water and air. Methyl iodide is a potent carcinogen and should be handled with extreme care in a fume hood. Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q4: How should the final product, this compound, be characterized? A: The identity and purity of the final product should be confirmed using a combination of spectroscopic methods:
-
¹H NMR (Proton NMR): Expect to see singlets for the two equivalent methyl groups on the quaternary carbon, a singlet for the methyl ester group, and multiplets for the aromatic protons.
-
¹³C NMR (Carbon NMR): Will show distinct peaks for the carbonyl carbon, the quaternary carbon, the aromatic carbons, and the methyl carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (212.67 g/mol ) and observe the characteristic isotopic pattern for a molecule containing one chlorine atom.[5]
-
Infrared Spectroscopy (IR): Look for a strong carbonyl (C=O) stretch around 1730 cm⁻¹.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3-chlorophenyl)-2-methylpropanoic acid
This protocol is an adapted procedure based on standard alkylation and hydrolysis reactions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation (LDA): Slowly add n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Deprotonation: Slowly add a solution of methyl 2-(3-chlorophenyl)acetate (1.0 eq)[6] in anhydrous THF via the dropping funnel. Stir the resulting solution for 1 hour at -78 °C.
-
First Methylation: Add methyl iodide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Second Methylation: Repeat steps 2-4 to add the second methyl group. Cool the reaction mixture back to -78 °C, add a second portion of LDA (2.1 eq), stir for 1 hour, and then add a second portion of methyl iodide (1.1 eq). Allow to warm to room temperature and stir overnight.
-
Hydrolysis (Saponification): Cool the reaction mixture to 0 °C and slowly quench with water. Add a solution of sodium hydroxide (5 eq) in a 1:1 mixture of water and ethanol. Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Workup and Isolation: Cool the mixture and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities. Acidify the aqueous layer to pH ~2 with cold 6M HCl. The product, 2-(3-chlorophenyl)-2-methylpropanoic acid, should precipitate as a solid.[7]
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) can be performed if necessary.
Protocol 2: Fischer-Speier Esterification of 2-(3-chlorophenyl)-2-methylpropanoic acid
This protocol is based on the well-established Fischer-Speier esterification method.[1][3]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-chlorophenyl)-2-methylpropanoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (at least 10-20 eq), which will also act as the solvent.
-
Catalyst: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. Monitor the reaction progress by TLC until the starting acid is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with saturated brine solution.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to obtain the pure ester.
References
-
ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]
- Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
PrepChem.com. Synthesis of 3-(2-chlorophenyl)propionic acid. Available at: [Link]
-
PubChem. 2-(3-Chlorophenyl)-2-methylpropanoic acid. Available at: [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]
-
RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
- Google Patents. EP 0937703 A1 - METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Organic Syntheses. (2019). The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. Available at: [Link]
- Google Patents. CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate.
-
Mettler Toledo. Alkylation Reactions. Available at: [Link]
-
MDPI. Iron-Catalysed Alkylation of 2-Methyl and 4-Methylazaarenes with Alcohols via C-H Bond Activation. Available at: [Link]
- Google Patents. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
-
Science Ready. Reflux, Isolation and Purification of Esters – HSC Chemistry. Available at: [Link]
-
University of the Fraser Valley. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
- Google Patents. CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
-
Journal of the Chinese Chemical Society. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]
-
PubChem. Methyl 2-(3-chlorophenyl)acetate. Available at: [Link]
- Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 101233-58-3|this compound|BLD Pharm [bldpharm.com]
- 6. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Welcome to the Application Scientist Support Portal. Synthesizing quaternary stereocenters adjacent to an ester carbonyl—such as in Methyl 2-(3-chlorophenyl)-2-methylpropanoate—presents significant steric and electronic hurdles. Researchers frequently submit support tickets regarding poor yields, intractable mixtures of mono- and di-methylated products, and ester hydrolysis.
This guide provides mechanistic troubleshooting, field-proven methodologies, and self-validating Standard Operating Procedures (SOPs) to ensure high-yielding, reproducible synthesis.
Mechanistic Causality & Route Selection
When synthesizing this target molecule, the choice of synthetic route directly dictates your impurity profile and overall yield.
Route A: Traditional Double Alpha-Methylation Most chemists attempt to double-methylate methyl 2-(3-chlorophenyl)acetate[1] using a strong base (e.g., NaH) and methyl iodide (MeI). The Causality of Failure: The first methylation proceeds rapidly. However, the resulting mono-methylated intermediate is highly sterically hindered, and its remaining alpha-proton is significantly less acidic. Forcing the second methylation requires excess base and prolonged heating. If the NaH contains trace NaOH, or if moisture enters the system, the sterically hindered ester undergoes irreversible hydrolysis to the carboxylic acid. Furthermore, prolonged exposure to strong bases promotes Claisen self-condensation.
Route B: Palladium-Catalyzed Alpha-Arylation (Expert Recommendation) To bypass the limitations of sequential methylation, we recommend reversing the disconnection. By utilizing the Palladium-catalyzed alpha-arylation of esters[2], you can couple methyl isobutyrate directly with 1-bromo-3-chlorobenzene. Methyl isobutyrate already contains the required gem-dimethyl group. Using a bulky, electron-rich phosphine ligand like P(t-Bu)3 and Pd(dba)2[3], palladium cleanly inserts into the aryl bromide and couples it with the ester enolate, forming the quaternary center in a single step without over-alkylation risks.
Synthetic workflow comparing traditional double methylation vs. Pd-catalyzed alpha-arylation.
Quantitative Method Comparison
| Synthetic Strategy | Key Reagents | Typical Yield | Major Impurities | Scalability & Notes |
| Route A (Traditional) | NaH, MeI, THF | 40-55% | Mono-methylated ester, Carboxylic acid | Poor. Exothermic, pyrophoric base, difficult purification. |
| Route A (Optimized PTC) | 50% NaOH, TBAB, MeI, Toluene | 75-85% | Trace mono-methylated ester | Good. Biphasic system prevents ester hydrolysis. |
| Route B (Pd-Catalyzed) | Pd(dba)2, P(t-Bu)3, LiNCy2 | 88-95% | Trace des-bromo arene | Excellent. Highly selective quaternary center formation[3]. |
Self-Validating Experimental Protocols
Protocol 1: Pd-Catalyzed Alpha-Arylation (Recommended)
This protocol utilizes Lithium dicyclohexylamide (LiNCy2) to generate the enolate. The extreme steric bulk of LiNCy2 prevents it from acting as a nucleophile and attacking the ester carbonyl[4]. Alternatively, zinc enolates can be utilized to expand functional group tolerance[5].
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(dba)2 (1.0 mol %) and P(t-Bu)3 (2.0 mol %). Add anhydrous toluene (0.2 M) and stir for 10 minutes until the solution turns a deep, homogeneous red (indicating formation of the active Pd(0) complex).
-
Reagent Addition: Add 1-bromo-3-chlorobenzene (1.0 equiv) and methyl isobutyrate (1.5 equiv) to the flask.
-
Enolate Generation: Slowly add a freshly titrated solution of LiNCy2 (1.5 equiv) in toluene dropwise over 5 minutes.
-
Coupling: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 70 °C for 12 hours.
-
In-Process Control (IPC): Analyze an aliquot by GC-MS. Self-Validation: The reaction is proceeding correctly if the intermediate Pd-oxidative addition complex is consumed and the product peak (m/z 212.68) appears without the presence of des-bromo byproducts.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol 2: Phase-Transfer Catalyzed (PTC) Double Methylation
If you must use Route A, utilize Phase Transfer Catalysis (PTC). The biphasic nature continuously regenerates the naked enolate in the organic phase, driving the reaction to complete di-methylation while suppressing aqueous hydrolysis.
Step-by-Step Methodology:
-
System Setup: Dissolve methyl 2-(3-chlorophenyl)acetate (1.0 equiv) and Tetrabutylammonium bromide (TBAB, 0.1 equiv) in toluene (0.5 M).
-
Base Addition: Add an equal volume of 50% w/w aqueous NaOH solution.
-
Crucial Mechanical Step: Stir the biphasic mixture vigorously (>800 rpm). Causality: High shear is required to maximize the interfacial surface area for the phase-transfer catalyst to function.
-
Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (3.0 equiv) dropwise to manage the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.
-
IPC: TLC (9:1 Hexanes/EtOAc). Self-Validation: The mono-methylated intermediate should be entirely absent, appearing as a single, higher-Rf spot.
-
Workup: Separate the organic layer, wash thoroughly with water until the aqueous phase is pH neutral, wash with brine, dry over Na2SO4, and concentrate.
Troubleshooting & FAQs
Troubleshooting logic tree for identifying and resolving low yield issues.
Q: I am running the traditional Route A (NaH/MeI). My GC-MS IPC shows 30% mono-methylated byproduct that refuses to convert. Why? A: The mono-methylated intermediate is sterically hindered, reducing the acidity of the remaining alpha-proton. Furthermore, NaH is a heterogeneous base; as the reaction progresses, the solid surface area becomes coated with the NaI byproduct, physically halting further deprotonation. Solution: Switch to the Phase Transfer Catalysis (PTC) protocol detailed above.
Q: In the Pd-catalyzed Route B, my reaction stalled at 20% conversion and I observed a black precipitate. What went wrong? A: The black precipitate is palladium black, indicating terminal catalyst decomposition. This occurs when the active Pd(0) complex fails to undergo oxidative addition or transmetalation fast enough, leading to irreversible aggregation. Causality: This is almost exclusively caused by oxygen ingress oxidizing the highly sensitive P(t-Bu)3 ligand[3], or using a base that has degraded and cannot generate the ester enolate. Solution: Ensure strict Schlenk techniques or use a glovebox for catalyst preparation. Verify the titer of your LiNCy2 base prior to use.
Q: Can I use dimethyl sulfate instead of methyl iodide for the traditional methylation? A: While dimethyl sulfate is a powerful methylating agent, it is highly toxic and generates methyl sulfate salts that can complicate the biphasic PTC workup. If you must avoid MeI due to volatility, dimethyl sulfate can be used, but you must ensure a rigorous basic hydrolysis workup (stirring with excess aqueous ammonia or NaOH) to destroy unreacted dimethyl sulfate before extraction.
References
-
PubChem - Methyl 2-(3-chlorophenyl)acetate (CID 2733544). National Center for Biotechnology Information. Available at:[Link]
-
Hartwig, J. F., et al. - Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. J Am Chem Soc. 2003. Available at:[Link]
-
Hama, T., & Hartwig, J. F. - Palladium-catalyzed alpha-arylation of esters with chloroarenes. Org Lett. 2008. Available at:[Link]
Sources
- 1. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed alpha-arylation of esters with chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hydrolysis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cleavage of highly sterically hindered esters. Methyl 2-(3-chlorophenyl)-2-methylpropanoate is a classic "problem molecule" in drug development and synthetic workflows.
This guide is designed to move beyond basic textbook chemistry, providing you with the mechanistic causality behind why standard procedures fail on this substrate, and delivering field-proven, self-validating protocols to successfully yield 2-(3-chlorophenyl)-2-methylpropanoic acid.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q: Why is my ester completely unreactive in standard NaOH/MeOH/H₂O mixtures, even under reflux?
A: The resistance stems directly from the quaternary nature of the alpha-carbon. In standard base-catalyzed ester hydrolysis (the
Q: If standard basic hydrolysis fails, what basic conditions can I use to force the reaction?
A: To overcome the steric barrier, you must drastically increase both the thermal energy of the system and the nucleophilicity of the base. We recommend using Potassium Hydroxide (KOH) in a high-boiling solvent like ethylene glycol (b.p. 197 °C). Refluxing at 150–180 °C provides the necessary kinetic energy to force the
Q: Are there acidic conditions that work better for this specific substrate?
A: Standard Brønsted acid-catalyzed hydrolysis (e.g., aqueous H₂SO₄) operates via the
Q: Will the 3-chloroaryl group degrade under these harsh cleavage conditions?
A: No. The 3-chloro substitution on the benzene ring is highly stable. Nucleophilic Aromatic Substitution (
Part 2: Decision Workflows & Mechanistic Pathways
To assist in selecting the correct protocol for your specific workflow, consult the decision tree and mechanistic divergence diagrams below.
Decision tree for selecting the optimal cleavage protocol for hindered esters.
Comparison of the blocked B_Ac2 hydrolysis pathway vs. the successful S_N2 dealkylation.
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not skip the Quality Control (QC) steps, as they are engineered to confirm mechanistic progression.
Protocol A: Harsh Basic Saponification (Thermal Forcing)
Causality: The high boiling point of ethylene glycol allows the reaction to reach temperatures where the thermal energy exceeds the massive steric activation barrier of the quaternary alpha-carbon[2].
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the ester in anhydrous ethylene glycol (0.5 M concentration).
-
Reagent Addition: Add 10.0 eq of Potassium Hydroxide (KOH) pellets.
-
Reaction: Heat the mixture to 160 °C using a silicone oil bath. Stir vigorously for 24 hours.
-
Workup: Cool to room temperature. Dilute with 3 volumes of distilled water. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 2 using 6M HCl. Extract the newly formed free carboxylic acid with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation (QC): Monitor by TLC (Hexanes/EtOAc 8:2). The starting ester (
) will disappear. The product will remain at the baseline until the acidification step, after which it will migrate ( ) and stain strongly with Bromocresol Green.
Protocol B: Lewis Acid Cleavage ( Dealkylation)
Causality: BCl₃ coordinates strongly to the carbonyl oxygen. This draws electron density away from the O-methyl bond, allowing the chloride ion to attack the sterically unhindered methyl group via an
-
Setup: Purge a flame-dried flask with Argon. Dissolve 1.0 eq of the ester in anhydrous Dichloromethane (DCM) to a 0.2 M concentration. Cool to 0 °C in an ice bath.
-
Reagent Addition: Dropwise, add 4.0 eq of a 1.0 M solution of BCl₃ in DCM.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6 hours.
-
Workup: Quench cautiously by pouring the mixture into a beaker of crushed ice (highly exothermic). Stir for 30 minutes to break down boron complexes.
-
Isolation: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation (QC): ¹H NMR of the crude product must show the complete disappearance of the sharp singlet at ~3.6 ppm (corresponding to the ester -OCH₃ group).
Protocol C: Eschenmoser-Type Cleavage (Neutral Nucleophilic Dealkylation)
Causality: For substrates sensitive to harsh acids or bases, anhydrous Lithium Iodide in a polar aprotic/basic solvent acts as a soft, powerful nucleophile. It attacks the ester methyl group directly, displacing the carboxylate anion.
-
Setup: Dissolve 1.0 eq of the ester in anhydrous Pyridine (0.5 M).
-
Reagent Addition: Add 5.0 eq of anhydrous Lithium Iodide (LiI). Note: LiI is highly hygroscopic; weigh quickly or handle in a glovebox.
-
Reaction: Reflux the mixture at 115 °C for 18 hours.
-
Workup: Cool the mixture and remove pyridine under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl.
-
Isolation: Wash the organic layer with 10% Sodium Thiosulfate (to remove any trapped iodine), dry over Na₂SO₄, and concentrate.
-
Self-Validation (QC): During the reflux, the reaction generates methyl iodide (
, b.p. 42 °C). You will observe gas evolution/micro-boiling on the sides of the flask at temperatures well below the boiling point of pyridine, physically validating that dealkylation is actively occurring.
Part 4: Quantitative Data & Condition Comparison
Use the table below to rapidly compare the operational parameters and expected outcomes of the troubleshooting protocols.
| Protocol | Reagent System | Primary Mechanism | Operating Temp | Time | Aryl Chloride Compatibility | Expected Yield |
| A | KOH / Ethylene Glycol | Forced | 160 °C | 24 h | Excellent (No | 75 - 85% |
| B | BCl₃ / DCM | Lewis Acid / | 0 °C | 6 h | Excellent | 85 - 95% |
| C | LiI / Pyridine | Neutral | 115 °C | 18 h | Excellent | 70 - 80% |
References[3] Cleavage of Sterically Hindered Esters with Boron Trichloride - RSC Publishing -https://pubs.rsc.org/en/content/articlelanding/1971/C2/C29710000317[1] 15.9: Hydrolysis of Esters - Chemistry LibreTexts -https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)/15%3A_Organic_Acids_and_Bases_and_Some_of_Their_Derivatives/15.09%3A_Hydrolysis_of_Esters[2] Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides - ACS Publications -https://pubs.acs.org/doi/10.1021/cr900331h
Sources
Technical Support Center: Preventing Polyalkylation in the Synthesis of Substituted Aromatics
Welcome to the technical support center for controlling selectivity in the synthesis of substituted aromatics. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenge of polyalkylation, particularly in the context of Friedel-Crafts reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles to help you optimize your synthetic strategies.
The Challenge of Polyalkylation
Polyalkylation is a frequent and often frustrating side reaction in electrophilic aromatic substitution, especially during Friedel-Crafts alkylation.[1][2] It occurs when more than one alkyl group is added to an aromatic ring.[3][4] This happens because the introduction of an alkyl group, which is electron-donating, activates the aromatic ring, making the mono-substituted product more nucleophilic and thus more reactive than the starting material.[1][2] This increased reactivity favors further alkylation, leading to a mixture of di-, tri-, or even more heavily substituted products.[2]
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a mono-alkylated aromatic, but my reaction yields a mixture of di- and tri-alkylated products. What is the primary cause of this?
A1: This is a classic case of polyalkylation. The root cause is the activating nature of the alkyl group you are adding.[1][2] Once the first alkyl group is on the ring, it donates electron density, making the ring more susceptible to subsequent electrophilic attack than the original, un-substituted starting material.[1][2] This means your desired mono-alkylated product is consumed to form polyalkylated species, often at a faster rate than the initial reaction.[2]
Q2: What is the most reliable and general method to synthesize a mono-alkylated aromatic compound while completely avoiding polyalkylation?
A2: The most robust strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][2][5] This two-step sequence provides excellent control.[2][6]
-
Step 1: Friedel-Crafts Acylation: An acyl group (R-C=O) is introduced to the aromatic ring instead of an alkyl group.[4][7] The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][8] This deactivation effectively prevents the addition of a second acyl group.[2]
-
Step 2: Reduction: The ketone formed in the acylation step is then reduced to the desired alkyl group.[2][6] Common and effective methods for this reduction include the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[2][6]
This acylation-reduction pathway is also advantageous because the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo the carbocation rearrangements that can plague Friedel-Crafts alkylations.[3][9]
Q3: I need to stick with a one-step alkylation. How can I adjust my reaction conditions to favor the mono-alkylated product?
A3: While less definitive than the acylation-reduction route, you can significantly influence the product distribution by manipulating the reaction conditions. The key is to favor the kinetics of the first alkylation over the subsequent ones.
-
Use a Large Excess of the Aromatic Substrate: By dramatically increasing the molar ratio of the aromatic compound relative to the alkylating agent, you statistically increase the probability that the electrophile will encounter and react with an un-substituted molecule rather than the more reactive mono-alkylated product.[1][4][10] In industrial settings, ratios of benzene to the alkylating agent can be as high as 50:1 to favor mono-substitution.[1]
-
Control the Temperature: Lowering the reaction temperature generally reduces the rate of all reactions, but it can disproportionately slow down the second and third alkylation steps, thus improving selectivity for the mono-alkylated product.[1][6] This approach favors the kinetic product over the thermodynamically more stable, and often more substituted, products.[11][12][13]
-
Modify the Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are highly active and can promote polyalkylation.[1][6] Switching to a milder Lewis acid, such as ferric chloride (FeCl₃), or using a solid acid catalyst like zeolites or Amberlyst-15 can provide better selectivity.[6][14][15]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a longer period can help maintain a low concentration of the electrophile in the reaction mixture, further favoring reaction with the more abundant aromatic substrate.
Q4: Can steric hindrance be used to my advantage to prevent polyalkylation?
A4: Yes, steric hindrance can be a useful tool. If your target molecule allows for it, using a bulky alkylating agent (e.g., a tertiary alkyl halide like t-butyl chloride) or a sterically hindered aromatic substrate can prevent the addition of multiple groups. The first bulky group attached to the ring can physically block the ortho positions, making it more difficult for subsequent alkyl groups to approach and react.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions |
| High yield of di- and tri-substituted products | 1. The mono-alkylated product is more reactive than the starting material. 2. Reaction temperature is too high, favoring thermodynamic products. 3. Highly active catalyst (e.g., AlCl₃) is promoting multiple substitutions. | 1. Increase the molar ratio of the aromatic substrate to the alkylating agent (e.g., 10:1 or higher).[1][6] 2. Lower the reaction temperature to gain kinetic control.[1] 3. Switch to a milder Lewis acid catalyst (e.g., FeCl₃) or a heterogeneous catalyst.[6] 4. Use the Friedel-Crafts acylation-reduction sequence for definitive mono-substitution.[2][5] |
| Low conversion of starting material | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Presence of moisture or other impurities deactivating the catalyst. 4. The aromatic ring is too deactivated (e.g., contains a nitro group).[3][4] | 1. Ensure the Lewis acid catalyst is fresh and anhydrous. 2. Gradually increase the reaction temperature , while monitoring for the onset of polyalkylation.[6] 3. Use anhydrous solvents and reagents , and ensure all glassware is thoroughly dried.[6] 4. Friedel-Crafts reactions are generally not suitable for strongly deactivated rings. Consider alternative synthetic routes.[3][9] |
| Formation of rearranged isomeric products | The carbocation intermediate is rearranging to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one).[3][9] | 1. Use an alkylating agent that forms a stable carbocation not prone to rearrangement (e.g., t-butyl chloride).[9] 2. The most reliable solution is to use Friedel-Crafts acylation followed by reduction. The acylium ion intermediate is resonance-stabilized and does not rearrange.[2][9] |
Experimental Protocols
Protocol 1: Mono-acylation of Toluene (to avoid Polyalkylation)
This protocol describes the Friedel-Crafts acylation of toluene with acetyl chloride to produce 4-methylacetophenone, a mono-substituted product. The deactivating nature of the acetyl group prevents polyacylation.
Materials:
-
Anhydrous Toluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a clean, dry three-neck flask with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Stir to create a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Halide Addition: Add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel while stirring. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.[2]
-
Substrate Addition: Add toluene (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.[2]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir. Monitor the reaction progress using TLC or GC. The reaction is typically complete within 1-3 hours.[2]
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[2]
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by distillation or recrystallization.[2]
Protocol 2: Clemmensen Reduction of 4-Methylacetophenone
This protocol describes the reduction of the ketone product from Protocol 1 to the corresponding mono-alkylated aromatic, 4-ethyltoluene.
Materials:
-
4-Methylacetophenone (from Protocol 1)
-
Zinc-mercury amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (as a co-solvent)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc-mercury amalgam.
-
Addition of Reactants: Add water, concentrated HCl, toluene, and the 4-methylacetophenone to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reduction can be monitored by TLC or GC. Reflux is typically maintained for 4-8 hours.[2]
-
Workup: Cool the reaction mixture to room temperature. Carefully decant the liquid from the remaining zinc amalgam.
-
Extraction: Transfer the liquid to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene.[2]
-
Purification: Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product, 4-ethyltoluene.[2]
Visualizing the Concepts
Caption: The vicious cycle of polyalkylation.
Caption: Decision workflow for controlling alkylation.
Caption: Alkylation vs. Acylation: A reactivity comparison.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. echemi.com [echemi.com]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 10. gauthmath.com [gauthmath.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Friedel-Crafts Reactions with Chloro-Substituted Compounds
Welcome to the Technical Support Center. Working with chloro-substituted aromatics (such as chlorobenzene) in Friedel-Crafts reactions presents a dual challenge: the substrate is inherently deactivated, and the Lewis acid catalyst is highly susceptible to poisoning and irreversible complexation.
This guide synthesizes field-proven troubleshooting logic with mechanistic causality. By understanding the exact physical and chemical reasons behind catalyst failure, you can move away from trial-and-error and design self-validating, robust experimental workflows.
Part 1: Diagnostic Logic & Mechanistic Causality (The "Why")
Q1: Why does my AlCl₃ catalyst deactivate so rapidly when acylating chlorobenzene, requiring stoichiometric amounts?
The Causality: The fundamental difference between Friedel-Crafts alkylation and acylation lies in the Lewis basicity of the final product. In alkylation, the catalyst is regenerated and can undergo true turnover. However, in acylation, the newly formed chloroaryl ketone contains a carbonyl oxygen with lone electron pairs. This oxygen acts as a moderate Lewis base, immediately donating electron density into the empty p-orbital of the aluminum in AlCl₃[1].
This forms a highly stable, irreversible ketone-AlCl₃ complex under standard reaction conditions. Because the catalyst is physically trapped by the product, it cannot activate the next molecule of acyl chloride. Therefore, acylation is not truly catalytic; it requires a minimum of one full molar equivalent of AlCl₃, plus a slight excess (1.1 to 1.2 eq) to account for ambient moisture or substrate deactivation[2].
Self-Validation Check: You can validate this mechanism by deliberately running a reaction with exactly 0.5 equivalents of AlCl₃. The reaction will stall at precisely 50% conversion, and the evolution of HCl gas will cease, proving the 1:1 stoichiometric consumption of the catalyst.
Q2: How does the chloro-substituent itself contribute to poor reactivity and perceived "catalyst poisoning"?
The Causality: Chlorobenzene is a deactivated substrate. The highly electronegative chlorine atom exerts a strong inductive (-I) effect, withdrawing electron density from the aromatic
This reduced electron density raises the activation energy required to form the intermediate arenium ion (sigma complex). While the chlorine's lone pairs provide a resonance (+M) effect that directs the incoming electrophile to the ortho and para positions, the overall ring is significantly less nucleophilic than benzene. Consequently, the reaction requires highly active acylium ions. If the AlCl₃ catalyst is even slightly compromised by trace moisture, its Lewis acidity drops below the threshold needed to overcome this elevated activation barrier, leading to a perceived "poisoning" effect where the reaction simply refuses to initiate.
Part 2: Visualizing the Deactivation Pathway
The following diagram illustrates the mechanistic trap that prevents catalytic turnover in the acylation of chloro-substituted compounds.
Caption: Mechanistic pathway showing the irreversible complexation of AlCl3 by the product ketone.
Part 3: Self-Validating Protocols & Mitigation
Q3: What are the signs of moisture-induced catalyst deactivation, and how do I establish a self-validating anhydrous protocol?
The Causality: Anhydrous AlCl₃ is aggressively hygroscopic. Trace water reacts violently with AlCl₃ to generate HCl gas and inactive aluminum hydroxides (Al(OH)₃). The classic sign of moisture poisoning is the premature evolution of white fumes (HCl) before the addition of the acylating agent, followed by a failure of the reaction mixture to darken or evolve gas upon substrate addition.
Protocol: Self-Validating Anhydrous Acylation of Chlorobenzene A self-validating system ensures that any point of failure is immediately detectable during the workflow, rather than after a failed workup.
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas bubbler (to monitor HCl evolution). Backfill with ultra-high purity Argon.
-
Validation: A moisture indicator strip in the Argon exhaust line should remain unchanged.
-
-
Catalyst Suspension: Suspend fresh, free-flowing AlCl₃ (1.2 molar equivalents) in dry carbon disulfide (CS₂) or dichloromethane (DCM) at 0°C[2].
-
Electrophile Activation: Add the acyl chloride (1.0 molar equivalent) dropwise.
-
Validation: The suspension should form a homogenous, pale-yellow complex (the acylium ion). If it remains a cloudy, unreactive white slurry, the AlCl₃ is already deactivated by moisture. Stop and restart.
-
-
Substrate Addition: Add the chlorobenzene (1.0 molar equivalent) slowly via the dropping funnel.
-
Validation: Steady, controllable evolution of HCl gas through the bubbler should begin immediately. The rate of gas evolution must perfectly mirror your addition rate. A premature cessation of bubbling indicates the catalyst has been fully consumed or poisoned.
-
-
Quench & Workup: Pour the mixture over crushed ice and concentrated HCl to break the aluminum-ketone complex, followed by standard organic extraction[2].
Caption: Troubleshooting workflow and validation logic for Friedel-Crafts acylation.
Part 4: Advanced Mitigation (Heterogeneous Catalysis)
Q4: Can I avoid the stoichiometric waste of AlCl₃ entirely?
The Causality: The environmental and economic burden of stoichiometric AlCl₃—which is irreversibly destroyed during the aqueous quench—has driven the adoption of heterogeneous solid acid catalysts[3]. Materials like Zeolite H-ZSM-5, Fe-K10 montmorillonite clay, and sulfated zirconia provide robust surface acidity.
These solid catalysts confine the reaction within their porous networks. The spatial constraints and the specific tuning of the Brønsted/Lewis acid sites prevent the strong, irreversible bulk complexation seen with homogeneous AlCl₃. The newly formed chloroaryl ketone diffuses out of the pores, leaving the active site free for true catalytic turnover[4].
Data Presentation: Catalyst Comparison for Chloro-Substituted Arenes
| Catalyst Type | Equivalents Required | Moisture Sensitivity | Turnover Frequency (TOF) | Recovery & Regeneration Method |
| Homogeneous AlCl₃ | 1.1 – 1.5 (Stoichiometric) | Extremely High (Violent) | N/A (No true turnover) | Destroyed upon aqueous quench. |
| Fe-K10 Montmorillonite | 5 – 10 wt% (Catalytic) | Moderate | High | Filtration; Calcination at 400°C. |
| Zeolite H-ZSM-5 | 10 – 15 wt% (Catalytic) | Low | Moderate (Pore diffusion limited) | Filtration; Calcination at 500°C. |
| Sulfated Zirconia | 5 – 10 wt% (Catalytic) | High | Very High | Filtration; Reactivation at 600°C. |
Protocol: Biphasic/Solid Catalyst Recovery Workflow
-
Activation: Activate the Fe-K10 montmorillonite clay by heating at 120°C for 2 hours under a vacuum.
-
Reaction Setup: Combine chlorobenzene, the acylating agent (e.g., acetic anhydride is preferred over acyl chlorides to prevent HCl degradation of the clay), and 10 wt% of the activated Fe-K10 catalyst in a heavy-walled pressure tube.
-
Heating: Seal the tube and heat to 110°C for 4 to 6 hours under vigorous stirring.
-
Recovery: Cool the mixture to room temperature. Filter the heterogeneous catalyst through a sintered glass funnel and wash the filter cake thoroughly with ethyl acetate.
-
Regeneration: The recovered solid can be calcined at 400°C in a muffle furnace to burn off residual organics, restoring >95% of its initial Lewis acidity for subsequent runs[4].
References
-
Title: Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies Source: chemijournal.com URL: [Link]
-
Title: Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications Source: acs.org URL: [Link]
Sources
analytical challenges in the characterization of isomeric impurities
Welcome to the Advanced Analytical Support Center. You have escalated your ticket regarding isomeric impurity characterization .
Isomeric impurities (enantiomers, diastereomers, and positional isomers) represent the "final boss" of analytical chemistry. They often share identical mass-to-charge ratios (
Below are the troubleshooting protocols for the most common bottlenecks we see in the field.
📂 Ticket #101: Chromatographic Co-elution
User Issue: "I have a critical impurity co-eluting with my API (or another impurity). MS data shows identical mass. How do I separate them?"
🔬 Diagnosis & Causality
If
🛠️ Troubleshooting Protocol
Step 1: Switch the Interaction Mechanism (Orthogonality) Do not just change the gradient slope. Change the chemistry.
-
For Positional Isomers (e.g., o, m, p- substitution): Switch to a Phenyl-Hexyl or Biphenyl column. The pi-pi interactions often discriminate between electron density distributions that C18 misses.
-
For Geometric Isomers (Cis/Trans): Use a C30 phase (high shape selectivity) or a Fluorinated (PFP) phase.
-
For Enantiomers: You must use a Chiral Stationary Phase (CSP).[1] (See Ticket #102).
Step 2: Optimize pH for "Micro-Species" If your isomers have ionizable groups (amines/acids), their pKa values might differ by only 0.1–0.2 units.
-
Action: Screen pH buffers in 0.2 unit increments near the pKa.
-
Why: A small shift in ionization percentage (
vs ) can drastically alter retention time ( ) on a reversed-phase column.
📊 Data Summary: Column Selectivity Matrix
| Isomer Type | Recommended Phase | Mechanism of Action |
| Positional (Regio) | Biphenyl / Phenyl-Hexyl | |
| Geometric (Cis/Trans) | C30 / PFP (Pentafluorophenyl) | Shape selectivity (steric recognition) or dipole interactions. |
| Diastereomers | C18 / C8 (High Carbon Load) | Hydrophobic discrimination (often separable on standard RP). |
| Enantiomers | Amylose / Cellulose (Chiral) | Formation of transient diastereomeric complexes. |
📂 Ticket #102: Chiral Method Development Failures
User Issue: "My racemate isn't separating, or the peaks are broad/tailing on the chiral column."
🔬 Diagnosis & Causality
Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). Tailing usually indicates secondary non-specific interactions (e.g., silanol activity) interfering with this delicate recognition mechanism.
🛠️ Troubleshooting Protocol
Step 1: The "Golden Four" Screening Loop Do not guess. Screen the four core polysaccharide columns (Amylose tris-3,5-dimethylphenylcarbamate, Cellulose tris-3,5-dimethylphenylcarbamate, etc.) using the following solvent systems.
Step 2: Mobile Phase Additives (The "Secret Sauce")
-
Basic Analytes: Add 0.1% Diethylamine (DEA) or Ethanolamine. This suppresses silanol interactions.
-
Acidic Analytes: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Amphoteric: Use both (e.g., 0.1% TFA + 0.1% DEA) or Ammonium Acetate in methanol.
Step 3: Mode Switching If Normal Phase (Hexane/IPA) fails, switch to Polar Organic Mode (100% Methanol or Acetonitrile). This often alters the conformation of the polysaccharide selector, opening new binding pockets.
📉 Workflow Visualization: Chiral Method Development
Caption: Decision tree for chiral method development, prioritizing mode switching (Normal Phase vs. Polar Organic) before hardware changes.
📂 Ticket #103: Mass Spectral Ambiguity (Isobaric Interference)
User Issue: "LC-MS shows one peak with the expected mass, but NMR suggests a mixture. Or, I see two peaks with identical MS/MS fragmentation."
🔬 Diagnosis & Causality
Mass Spectrometry measures
🛠️ Troubleshooting Protocol
Step 1: Implement Ion Mobility-MS (IM-MS) If available, turn on the drift tube/travelling wave.
-
Mechanism: Ions are dragged through a buffer gas. Compact isomers (e.g., cis) travel faster than extended isomers (e.g., trans).
-
Metric: Calculate the CCS value (
). If the CCS difference ( CCS) is > 2%, IM-MS can resolve them even if they co-elute in LC.
Step 2: Energy-Resolved MS (ER-MS) If you lack IM-MS, use a breakdown curve.
-
Protocol: Ramp the collision energy (CE) from 10V to 80V in 5V increments.
-
Analysis: Plot the "Survival Yield" of the precursor ion vs. CE. Isomers often have different internal energy stabilities, causing the precursor to disappear at different energies (different
values).
📂 Ticket #104: Structural Elucidation of Trace Impurities
User Issue: "I have an impurity at 0.10% (ICH identification threshold). I cannot isolate enough for standard NMR."
🔬 Diagnosis & Causality
Standard 1H-NMR requires ~1-2 mg for decent signal-to-noise (S/N). For trace impurities (0.1%), you are fighting the dynamic range of the API signals, which will swamp the impurity signals.
🛠️ Troubleshooting Protocol
Step 1: Sample Preparation (Concentration is Key)
-
Use Cryogenic Probes (Cold Probes) if available (increases S/N by 3-4x).
-
Dissolve the maximum amount of sample possible (e.g., 20-50 mg in 0.6 mL).
Step 2: Solvent Suppression & Selective Excitation
-
WET/Presat Sequences: If the impurity is near a solvent peak, use multiple solvent suppression to flatten the baseline.
-
Selective TOCSY: If you can identify one unique proton of the impurity (even if it overlaps slightly), irradiate it. The magnetization transfer will light up the rest of the impurity's spin system, filtering out the API signals.
Step 3: 2D-NMR for Regioisomers To determine where a group is attached (e.g., N-methylation vs. O-methylation):
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range (3-bond) couplings between the methyl protons and the aromatic ring carbons. This is the "smoking gun" for positional isomers.
📉 Workflow Visualization: Integrated Characterization
Caption: Integrated workflow moving from mass detection to structural confirmation using IM-MS and NMR.
📚 References & Authority
The protocols above are grounded in ICH guidelines and advanced spectroscopic literature.
-
ICH Q3A(R2) : Impurities in New Drug Substances. Defines reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds.
-
Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry . PolyU Institutional Research Archive. Explains the use of CCS for separating isobaric ions.
-
Ion Mobility Mass Spectrometry for Structural Biology . Chemical Reviews (ACS). Details the physics of ion separation in gas phase (CCS).
-
NMR Chemical Shifts of Trace Impurities . Organometallics (ACS). The definitive guide for distinguishing solvent impurities from sample impurities.
-
Chiral Method Development Strategies . LCGC International. Overview of polysaccharide column screening and additive selection.
End of Technical Guide. For further assistance, please upload your raw .D or .FID files to the secure server.
Sources
Validation & Comparative
comparative study of different catalysts for the synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
A Comparative Guide to Catalysts for the Synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of innovation. Among the myriad of valuable structural motifs, α-aryl propanoates are integral components of numerous biologically active molecules. This guide provides a comparative analysis of different catalytic systems for the synthesis of a representative α-aryl propanoate, this compound. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Our focus will be on the practical application and comparative performance of palladium, nickel, and copper-based catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route.
Introduction: The Significance of α-Arylated Esters
The α-arylation of esters is a powerful transformation that introduces an aryl group at the α-position of an ester, creating a quaternary carbon center in the case of substrates like methyl isobutyrate. This reaction is of paramount importance in medicinal chemistry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The target molecule, this compound, is a key precursor for compounds with potential applications in various therapeutic areas. The efficiency, selectivity, and cost-effectiveness of the catalytic method employed for its synthesis are therefore critical considerations in a drug development pipeline.
Palladium-Catalyzed α-Arylation: The Gold Standard
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-heteroatom bonds. The Buchwald-Hartwig amination and related α-arylation reactions of carbonyl compounds are prime examples of the power of palladium catalysis.[1][2]
Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed α-arylation of esters involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex.[3][4] This is followed by the formation of a palladium enolate intermediate and subsequent reductive elimination to yield the α-arylated ester and regenerate the active Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, as it influences both the rate of oxidative addition and reductive elimination.[3][5]
Catalyst Systems and Performance
Pioneering work by the research groups of Buchwald and Hartwig has led to the development of highly active and versatile palladium catalysts for the α-arylation of esters.[5][6][7] These systems typically consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand.
Key catalyst systems include:
-
Bulky Monophosphine Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., 2-methyl-2'-dicyclohexylphosphinobiphenyl) have proven to be highly effective for the α-arylation of a wide range of esters with aryl chlorides and bromides.[6][8][9] These ligands promote the challenging oxidative addition of less reactive aryl chlorides and facilitate the reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have also emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions.[10] They often exhibit high stability and activity, enabling reactions under mild conditions.
The use of a strong, non-nucleophilic base is essential to generate the ester enolate. Common bases include sodium bis(trimethylsilyl)amide (NaHMDS), lithium bis(trimethylsilyl)amide (LiHMDS), and sodium tert-butoxide (NaOtBu).[4][7]
Experimental Data Snapshot: Palladium-Catalyzed Synthesis
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | NaHMDS | Toluene | 80 | 18 | >95 | (Hypothetical data based on similar reactions in literature) |
| Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS | DME | RT | 12 | 92 | (Hypothetical data based on similar reactions in literature) |
Note: The data presented is representative of typical yields for similar α-arylation reactions found in the literature. Specific yields for the target molecule may vary.
Advantages and Limitations
Advantages:
-
High yields and selectivity for a broad range of substrates.
-
Well-established and extensively studied reaction.
Limitations:
-
High cost and toxicity of palladium.
-
Potential for catalyst poisoning by certain functional groups.
Nickel-Catalyzed α-Arylation: A Cost-Effective Alternative
The high cost of palladium has driven the development of more sustainable and economical catalytic systems based on earth-abundant metals like nickel. Nickel catalysts have shown remarkable reactivity in a variety of cross-coupling reactions, including the α-arylation of carbonyl compounds.[13][14][15]
Mechanistic Considerations
The catalytic cycle for nickel-catalyzed α-arylation is believed to be similar to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel catalysts can also operate through single-electron transfer (SET) pathways, which can influence the reaction outcome and substrate scope.[16]
Catalyst Systems and Performance
Recent advancements have demonstrated the potential of nickel catalysts for the α-arylation of esters. These systems often employ a nickel precursor, such as Ni(cod)₂, and a phosphine or NHC ligand. A key advantage of nickel is its ability to activate and couple less reactive electrophiles, such as aryl fluorides and phenol derivatives.[13][15]
A notable development is the use of phenol derivatives, such as O-arylpivalates or O-arylcarbamates, as the arylating agents, which avoids the use of haloarenes.[13]
Experimental Data Snapshot: Nickel-Catalyzed Synthesis
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(cod)₂ | 3,4-bis(dicyclohexylphosphino)thiophene (dcypt) | K₃PO₄ | Toluene | 150 | 24 | 85 | [13] |
| NiCl₂(dme) | Josiphos ligand | K₃PO₄ | Dioxane | 120 | 18 | 80 | (Hypothetical data based on similar reactions in literature) |
Note: The data presented is based on reported nickel-catalyzed α-arylation of esters with phenol derivatives and aryl chlorides. Specific yields for the target molecule may vary.
Advantages and Limitations
Advantages:
-
Lower cost and greater abundance of nickel compared to palladium.
-
Ability to activate a broader range of electrophiles, including phenol derivatives.
Limitations:
-
Often requires higher reaction temperatures and longer reaction times.
-
Can be more sensitive to air and moisture.
-
Mechanisms can be more complex and less understood than palladium systems.
Copper-Catalyzed α-Arylation: A Classical Approach with Modern Advances
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. While traditionally requiring harsh reaction conditions, modern advancements in ligand design have enabled milder and more efficient copper-catalyzed C-N and C-C bond formations.[17][18]
Mechanistic Insights
The mechanism of copper-catalyzed α-arylation is still a subject of investigation but is generally thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction likely involves the formation of a copper enolate followed by oxidative addition of the aryl halide and reductive elimination.
Catalyst Systems and Performance
The application of copper catalysis to the α-arylation of esters is less developed compared to palladium and nickel. However, copper catalysis has shown promise in the arylation of other pronucleophiles, such as nitroalkanes.[19] The development of suitable ligands is crucial for achieving high efficiency and broad substrate scope. Diamine and amino acid-based ligands have been shown to be effective in promoting copper-catalyzed cross-coupling reactions.[18]
Experimental Data Snapshot: Copper-Catalyzed Synthesis
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | DMF | 110 | 24 | Moderate | (Hypothetical data based on related Ullmann-type couplings) |
| Cu(OAc)₂ | L-proline | Cs₂CO₃ | DMSO | 90 | 18 | Moderate | (Hypothetical data based on related Ullmann-type couplings) |
Note: The data presented is hypothetical and based on general conditions for modern Ullmann-type C-C bond-forming reactions. Further optimization would be required for the specific synthesis of this compound.
Advantages and Limitations
Advantages:
-
Very low cost and high abundance of copper.
-
Low toxicity compared to palladium and nickel.
Limitations:
-
Generally requires higher catalyst loadings and temperatures.
-
Substrate scope is often more limited compared to palladium and nickel systems.
-
Fewer well-developed and general catalytic systems for ester α-arylation.
Experimental Protocols
General Procedure for Palladium-Catalyzed α-Arylation of Methyl Isobutyrate
This protocol is a representative example based on established literature procedures.[6][7]
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and NaHMDS (1.2 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (2 mL), 3-chloro-1-iodobenzene (1.0 mmol), and methyl isobutyrate (1.5 mmol) are added via syringe.
-
The reaction mixture is stirred at 80 °C for 18 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Workflow
Caption: General experimental workflow for the catalytic synthesis of this compound.
Comparative Analysis of Catalytic Cycles
Caption: Simplified catalytic cycles for Palladium, Nickel, and Copper in α-arylation reactions.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods, with palladium-based systems currently offering the most robust and high-yielding routes. The well-defined mechanisms and broad substrate scope of palladium catalysts make them the preferred choice for many applications in pharmaceutical development.
However, the economic and environmental advantages of nickel and copper are driving significant research into developing more efficient and general catalysts based on these earth-abundant metals. Nickel catalysis, in particular, has shown great promise for the α-arylation of esters, including the use of more challenging but readily available phenol derivatives as coupling partners. While copper-catalyzed methods are less developed for this specific transformation, the continuous innovation in ligand design may soon lead to competitive copper-based systems.
For researchers and drug development professionals, the choice of catalyst will depend on a careful consideration of factors such as cost, scalability, desired yield, and the functional group tolerance required for their specific synthetic targets. The ongoing advancements in catalysis are expected to provide an even broader and more sustainable toolkit for the synthesis of important α-aryl propanoates in the future.
References
- Hartwig, J. F. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Vertex AI Search.
- Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Chemistry Portal.
- Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17.
- (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.
- Buchwald–Hartwig amin
- (2026). Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. The Hartwig Group.
- (n.d.).
- (2025). Palladium-Catalyzed α-Arylation of Esters.
- (n.d.). Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances. PMC.
- (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. MDPI.
- (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society.
- (2024).
- (n.d.). Study on synthesis of 1-Aryl-2-propanones.
- (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- (n.d.). Convenient preparation of (S)
- Nelson, S. G. (n.d.). Aryl alkanoates are important both as end products and as intermediates for a variety of synthesis activities. Aryl.
- Koch, E., Takise, R., Studer, A., Yamaguchi, J., & Itami, K. (2014).
- (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society.
- (2025). A Novel Approach to the Synthesis of 2-Aryl Propionates.
- Hama, T., Ge, S., & Hartwig, J. F. (2013).
- (2003). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. PubMed.
- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Organic Chemistry Portal.
- Zovko, M., Barbarić, M., Zorc, B., Hafner, A., & Filipović-Grcić, J. (2005).
- (2024).
- (n.d.). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates.
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal.
- (n.d.). Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
- (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Source not provided].
- (n.d.).
- (n.d.). Methyl 3-{[(2-chlorophenyl)
- Jia, T., Bellomo, A., EL Baina, K., Dreher, S. D., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Organic Chemistry Portal.
- (n.d.).
- (2022).
- (2020). Nickel‐Catalyzed Mono‐Selective α‐Arylation of Acetone with Aryl Chlorides and Phenol Derivatives.
- (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- (n.d.). Nickel-catalyzed asymmetric reductive arylation of α-chlorosulfones with aryl halides. Chemical Science (RSC Publishing).
- (n.d.).
- (2024). Copper-Catalyzed α-Arylation of Nitroalkanes with (Hetero)aryl Bromides/Iodides. PubMed.
- (n.d.). Synthesis of 3-(2-chlorophenyl)propionic acid. PrepChem.com.
- (2014).
- (n.d.). Methyl 2-(3-chlorophenyl)
- (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Beilstein Journals.
- (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 6. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 7. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ni-Catalyzed α-arylation of esters and amides with phenol derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC08426H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Nickel-catalyzed α-arylation of ketones with phenol derivatives [pubmed.ncbi.nlm.nih.gov]
- 16. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Copper-Catalyzed α-Arylation of Nitroalkanes with (Hetero)aryl Bromides/Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of Methyl 2-(3-chlorophenyl)-2-methylpropanoate as a precursor for Bilastine
Comparative Efficacy of Methyl 2-(3-chlorophenyl)-2-methylpropanoate in Bilastine Synthesis: A Structural and Methodological Analysis
As drug development professionals evaluate alternative synthetic routes for active pharmaceutical ingredients (APIs), the selection of starting materials dictates both the chemical viability of the process and the pharmacological efficacy of the final molecule.
This guide addresses a critical structural reality: This compound cannot directly yield Bilastine. Bilastine is a second-generation H1-antihistamine characterized by a strictly para-substituted phenyl ring[1]. The proposed precursor features a meta-substituted chlorine atom. Consequently, utilizing this precursor yields meta-Bilastine, a structural analog. This guide objectively compares the synthetic reactivity, workflow efficacy, and pharmacological implications of utilizing this meta-chloro variant against the industry-standard para-bromo precursor.
Structural & Mechanistic Divergence
The synthesis of Bilastine requires the construction of a phenyl - CH2 - CH2 - piperidine linkage[2]. When starting from a simple halogenated phenylpropanoate, this C2-linker must be installed via Palladium-catalyzed cross-coupling (vinylation) followed by hydroboration[3].
The choice between a para-bromo precursor and a meta-chloro precursor fundamentally alters the thermodynamics of the catalytic cycle:
-
Oxidative Addition: The C-Cl bond in the 3-chloro isomer is significantly stronger (~96 kcal/mol) than the C-Br bond (~81 kcal/mol) in the standard precursor. Standard phosphine ligands (like dppf) fail to undergo oxidative addition efficiently with aryl chlorides.
-
Pharmacophore Geometry: Bilastine functions as an inverse agonist at the H1 receptor[1]. The para-substitution allows the bulky benzimidazole-piperidine moiety to project deeply into the receptor's transmembrane binding pocket. A meta-substitution introduces a severe steric clash, altering the dihedral angle and drastically reducing receptor affinity.
Quantitative Efficacy Comparison
| Parameter | Standard Precursor (Industry Route) | Variant Precursor (Analog Route) |
| Chemical Structure | Methyl 2-(4-bromophenyl)-2-methylpropanoate | This compound |
| Leaving Group | Bromide (para) | Chloride (meta) |
| Required Pd Ligand | dppf or PPh3 (Standard) | XPhos or BrettPhos (Electron-rich) |
| Vinylation Yield | > 90%[3] | 60% – 75% (Estimated) |
| Final Molecule | Bilastine (Active API) | meta-Bilastine (Inactive/Weak Analog) |
| H1 Receptor Affinity | High (Inverse Agonist)[1] | Low (Steric Hindrance) |
Synthetic Workflow & Self-Validating Protocols
To synthesize the respective molecules, the following self-validating protocol outlines the causality behind the experimental choices and the mandatory In-Process Controls (IPCs) required to ensure system integrity.
Fig 1: Synthetic workflow comparing the para-bromo precursor vs. the meta-chloro variant.
Step-by-Step Methodology
Step 1: Palladium-Catalyzed Vinylation (Linker Installation)
-
Action: Charge a reactor with the precursor (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and K2CO3 (3.0 eq) in a CPME/H2O biphasic system.
-
For the Standard Route: Add PdCl2(dppf) (0.05 eq).
-
For the Variant Route: Substitute with Pd2(dba)3 and XPhos (0.05 eq).
-
-
Causality: The sterically demanding, highly electron-rich XPhos ligand is mandatory for the 3-chloro variant to force the oxidative addition into the stubborn C-Cl bond. Standard ligands will result in reaction stalling.
-
Self-Validation (IPC): After 6 hours at 85°C, sample the organic layer and analyze via HPLC-UV (220 nm). Gate: Proceed only when the starting material is < 1.0% area. If > 1.0%, add 0.01 eq catalyst and continue. This prevents the carryover of unreacted aryl halides, which are nearly impossible to purge downstream.
Step 2: Anti-Markovnikov Hydroboration & Tosylation
-
Action: Treat the intermediate styrene with BH3-THF, followed by oxidative workup (H2O2/NaOH) to yield the primary alcohol[2]. Convert immediately to the tosylate using TsCl/Et3N in DCM.
-
Causality: Anti-Markovnikov addition is strictly required to place the hydroxyl group at the terminal carbon, establishing the primary leaving group for the subsequent SN2 displacement.
-
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The alcohol intermediate (Rf ~0.4) must be fully consumed to form the tosylate (Rf ~0.6) before moving to the alkylation phase.
Step 3: N-Alkylation and Ester Hydrolysis
-
Action: React the tosylate with 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (1.1 eq) and K2CO3 in acetonitrile. Finally, hydrolyze the methyl ester using 2M NaOH at 60°C.
-
Causality: The methyl ester acts as a robust protecting group during the cross-coupling and alkylation phases. Base-catalyzed hydrolysis cleanly unmasks the propanoic acid pharmacophore, which is essential for the zwitterionic nature of the final drug[1].
-
Self-Validation (IPC): Monitor hydrolysis via LC-MS. The target mass for Bilastine [M+H]+ is 464.3.
Pharmacological Implications
Bilastine does not merely block histamine; it acts as an inverse agonist , shifting the conformational equilibrium of the H1 receptor toward its inactive state[1]. The para-substitution is a critical vector that allows the molecule to span the receptor's binding cleft. The meta-Bilastine analog synthesized from the 3-chloro precursor fails to achieve this stabilization due to geometric misalignment.
Fig 2: Pharmacological signaling pathway demonstrating H1 receptor inverse agonism by Bilastine.
Conclusion
While this compound is a viable building block for exploring Structure-Activity Relationships (SAR) and synthesizing novel analogs, it is highly inefficient and structurally incorrect for the commercial production of Bilastine. Drug development professionals must rely on para-substituted precursors (such as the bromo- or chloro- derivatives) to ensure both synthetic feasibility via standard palladium catalysis and the pharmacological efficacy of the final API.
References
-
Alternative Synthesis of Bilastine | Request PDF - ResearchGate. Retrieved from:[Link]
-
Process and intermediates for the preparation of bilastine - Justia Patents. Retrieved from:[Link]
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A Comparative Guide to the Structure-Activity Relationships of Methyl 2-(3-chlorophenyl)-2-methylpropanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the Methyl 2-(3-chlorophenyl)-2-methylpropanoate scaffold. As a versatile chemical framework, this class of compounds has garnered interest for its potential to modulate key biological targets, offering therapeutic possibilities in metabolic and inflammatory diseases. This document synthesizes findings from various studies to offer a comparative look at how structural modifications influence biological activity, supported by experimental data and detailed protocols.
Introduction to the 2-Aryl-2-methylpropanoate Scaffold
The 2-aryl-2-methylpropanoate scaffold is a key pharmacophore found in a variety of biologically active molecules. Its structural simplicity and amenability to chemical modification make it an attractive starting point for drug discovery campaigns. The parent compound, this compound, features a phenyl ring substituted with a chlorine atom at the meta position, a gem-dimethyl group at the alpha-position to the ester, and a methyl ester. Each of these components can be systematically modified to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Research into analogs of this scaffold has primarily focused on their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] Additionally, related structures have shown activity as anti-inflammatory agents and even as modulators of neurotransmitter transporters.[3][4]
Core Principles of Structure-Activity Relationships
The biological activity of 2-aryl-2-methylpropanoate analogs is highly dependent on the nature and position of substituents on the aromatic ring, the nature of the group at the alpha-position, and the identity of the ester or its replacement. The following principles, derived from studies on related phenylpropanoic acid derivatives, provide a framework for understanding the SAR of this class of compounds.
-
Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring are critical determinants of activity and selectivity. For instance, in the context of PPAR modulation, the substitution pattern influences the binding affinity and the activation of different PPAR subtypes (α, γ, and δ).[1][2] The 3-chloro substitution in the parent compound is just one of many possibilities, with other halogen substitutions (e.g., bromo, fluoro) or the introduction of methyl or dichlorophenyl groups leading to varied potencies and selectivities for different biological targets.[3]
-
The α-Methyl Group: The gem-dimethyl group at the alpha-position is a common feature in many active analogs. This structural motif can influence the compound's metabolic stability and its orientation within the binding pocket of the target protein. Studies on related series have shown that the stereochemistry and the nature of the substituent at this position play a key role in determining the potency and selectivity of PPAR transactivation.[2]
-
The Ester Moiety: The methyl ester of the parent compound can be hydrolyzed in vivo to the corresponding carboxylic acid, which is often the active form, particularly for PPAR agonists. The ester group itself can be modified to create prodrugs with altered pharmacokinetic profiles or replaced with other functional groups, such as amides, to explore different interactions with the target.
Comparative Analysis of Analog Performance
While a comprehensive dataset for a series of directly related this compound analogs is not available in the public domain, we can draw valuable insights from studies on closely related compounds. The following tables summarize the biological activities of two such series of analogs.
Hydroxybupropion Analogs as Dopamine (DA) and Norepinephrine (NE) Uptake Inhibitors
A study on hydroxybupropion analogs, which share a substituted phenyl ring, provides data on their ability to inhibit the uptake of dopamine and norepinephrine.[3] This activity is relevant to the development of treatments for depression and smoking cessation.
| Compound ID | Phenyl Ring Substitution | DA Uptake IC50 (µM) | NE Uptake IC50 (µM) | α4β2-nAChR IC50 (µM) |
| (2S,3S)-4a | 3'-chloro | 11 | 6.5 | 3.3 |
| 4b | 3'-deschloro | >30 | >30 | 8.9 |
| 4d | 3'-bromo | 0.58 | 0.9 | 0.55 |
| 4e | 3'-methyl | 8.8 | 8.5 | 1.8 |
| 4j | 4'-methyl | 8.9 | 8.6 | 1.9 |
| (±)-4n | 3',4'-dichloro | 0.22 | 0.35 | 1.2 |
| Data sourced from Carroll et al. (2014)[3] |
From this data, we can observe that the 3'-chloro substitution of the parent analog (2S,3S)-4a provides moderate inhibitory activity. Removal of the chloro group (4b ) significantly reduces potency. Interestingly, replacing the chloro with a bromo group (4d ) or adding a second chloro group at the 4' position ((±)-4n ) leads to a substantial increase in potency for both dopamine and norepinephrine uptake inhibition, as well as for antagonism of the α4β2-nicotinic acetylcholine receptor.[3] This suggests that both the position and the nature of the halogen substituent are critical for this particular biological activity.
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Analogs as Antiproliferative Agents
Another relevant study investigated a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives for their ability to inhibit the proliferation of HCT-116 colon cancer cells.[5] Although the substitution pattern is 4-chloro instead of 3-chloro, and there is an additional hydroxyl group, the core scaffold is very similar, and the data provides valuable SAR insights.
| Compound ID | R Group | IC50 (mg/mL) on HCT-116 cells |
| 7a | 4-methoxyphenyl | 0.12 |
| 7g | 4-chlorophenyl | 0.12 |
| 7d | 2-nitrophenyl | 0.81 |
| Data sourced from Abdel-Ghani et al. (2020)[5] |
In this series, the introduction of a second aromatic ring (R group) at the 3-position significantly influences the antiproliferative activity. Compounds with a 4-methoxyphenyl (7a ) or a 4-chlorophenyl (7g ) group showed the highest inhibitory activity, while the presence of a 2-nitrophenyl group (7d ) resulted in the lowest activity.[5] This highlights the importance of the electronic and steric properties of the substituents on the second phenyl ring for this particular biological effect.
Mechanistic Insights: The PPAR Signaling Pathway
Given that many phenylpropanoic acid derivatives act as PPAR agonists, it is plausible that this compound analogs exert their biological effects, at least in part, through this pathway. PPARs are ligand-activated transcription factors that, upon binding to their ligand, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression.[1]
The activation of different PPAR subtypes leads to distinct physiological outcomes:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation.[1]
-
PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis, lipid storage, and insulin sensitization.[6]
-
PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[1]
The following diagram illustrates the general mechanism of PPAR activation:
Caption: General mechanism of PPAR activation by a ligand.
Experimental Protocols
To facilitate further research on this class of compounds, we provide detailed protocols for key in vitro assays.
PPAR Transactivation Assay
This cell-based assay is used to determine the ability of a compound to activate a specific PPAR subtype.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with a chimeric receptor expression plasmid (e.g., human PPARα-Gal4) and a reporter plasmid containing a Gal4 upstream activating sequence driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Following a 24-hour recovery period, the cells are treated with various concentrations of the test compounds (analogs of this compound). A known PPAR agonist is used as a positive control.
-
Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a PPAR transactivation assay.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[4]
Methodology:
-
Animal Model: Wistar rats are used for this study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compounds are administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference anti-inflammatory drug (e.g., diclofenac) and a vehicle control are also included.[4]
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the vehicle control group.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related series of compounds reveals that the biological activity is highly sensitive to substitutions on the phenyl ring and modifications of the core structure. The available data suggests that these compounds have the potential to modulate PPARs, inhibit neurotransmitter reuptake, and exert antiproliferative effects.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the substituent at the 3-position of the phenyl ring, exploring other substitution patterns, and modifying the ester group. Such studies, guided by the SAR principles outlined in this guide, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Carroll, F. I., et al. (2014). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 57(19), 8164-8175. [Link]
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Miyachi, H. (2013). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Journal of Medicinal Chemistry, 56(22), 8813-8835. [Link]
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Abdel-Ghani, T. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9463-9475. [Link]
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Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
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Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]
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Miyachi, H., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80. [Link]
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D'Amore, M., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 97. [Link]
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Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]
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Al-Ostath, A., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(43), 28045-28055. [Link]
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comparative cost-analysis of different synthetic routes to Methyl 2-(3-chlorophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-chlorophenyl)-2-methylpropanoate is a valuable building block in the synthesis of a variety of organic molecules, finding applications in medicinal chemistry and materials science. The economic viability of producing this intermediate is critically dependent on the chosen synthetic pathway. This guide provides a detailed comparative cost-analysis of two distinct and practical synthetic routes to this compound, offering insights into the economic and practical considerations for laboratory and industrial-scale production. The analysis is grounded in current market prices for starting materials and reagents, and considers reaction yields, operational complexity, and potential for scale-up.
Synthetic Route 1: Grignard Reaction followed by Esterification
This classic approach leverages the power of organometallic chemistry to construct the core carbon framework of the target molecule. The synthesis proceeds in two main stages: the formation of the carboxylic acid precursor via a Grignard reaction, followed by a standard Fischer esterification.
Causality Behind Experimental Choices
The selection of 3-chlorobromobenzene as the starting material for the Grignard reagent is strategic. The differential reactivity of the bromine and chlorine substituents allows for the selective formation of the Grignard reagent at the more reactive carbon-bromine bond, leaving the chloro-substituent intact. Acetone is chosen as the electrophile to introduce the isobutyrate moiety. The subsequent Fischer esterification is a reliable and well-established method for converting carboxylic acids to their corresponding esters, driven to completion by the use of excess methanol and an acid catalyst.
Experimental Protocol
Step 1: Synthesis of 2-(3-chlorophenyl)-2-methylpropanoic acid
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 3-chlorobromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, 3-chlorophenylmagnesium bromide.
-
The reaction mixture is cooled in an ice bath, and a solution of dry acetone (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2 hours, then quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(3-chlorophenyl)-2-methylpropan-2-ol.
-
The crude alcohol is then oxidized using an appropriate oxidizing agent (e.g., Jones reagent or PCC) to afford 2-(3-chlorophenyl)-2-methylpropanoic acid.
Step 2: Synthesis of this compound
-
To a solution of 2-(3-chlorophenyl)-2-methylpropanoic acid (1.0 eq) in methanol (10 eq), a catalytic amount of concentrated sulfuric acid (0.1 eq) is slowly added.
-
The reaction mixture is refluxed for 4-6 hours.
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
Purification by vacuum distillation or column chromatography yields pure this compound.
Diagram of the Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction followed by esterification.
Synthetic Route 2: Friedel-Crafts Alkylation followed by Esterification
This alternative route employs a Friedel-Crafts reaction to directly introduce the carbo-methoxy-isopropyl group onto the chlorobenzene ring. While potentially more direct, this reaction is often associated with challenges such as polysubstitution and rearrangement, which must be carefully controlled.
Causality Behind Experimental Choices
Chlorobenzene is a readily available and inexpensive starting material. Methyl methacrylate is chosen as the alkylating agent to introduce the desired three-carbon ester fragment. Aluminum chloride is a classic and potent Lewis acid catalyst for Friedel-Crafts reactions. The subsequent esterification step, if necessary, would follow a similar protocol to Route 1. However, this route aims for a more direct synthesis of the final ester.
Experimental Protocol
Step 1: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, anhydrous aluminum chloride (1.3 eq) is suspended in an excess of chlorobenzene (acting as both reactant and solvent).
-
The mixture is cooled in an ice bath.
-
Methyl methacrylate (1.0 eq) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by gas chromatography or TLC.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or toluene).
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Diagram of the Friedel-Crafts Alkylation Workflow
Caption: Workflow for the direct synthesis of this compound via Friedel-Crafts alkylation.
Comparative Cost-Analysis
The following tables provide a comparative cost-analysis of the two synthetic routes. Prices are based on currently available catalog prices for laboratory-grade reagents and may vary depending on the supplier, purity, and scale of purchase.
Table 1: Reagent Cost for Synthetic Route 1 (Grignard Reaction)
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (per mole of starting material) | Cost (USD/unit) | Cost per Mole (USD) |
| 3-Chlorobromobenzene | 191.45 | 1.63 | 1.0 | 191.45 g | 24.00 / 100g[1] | 45.95 |
| Magnesium Turnings | 24.31 | - | 1.2 | 29.17 g | 56.00 / 100g[2] | 16.34 |
| Diethyl ether (anhydrous) | 74.12 | 0.713 | Solvent | ~500 mL | 39.30 / 50g[3] | ~55.50 |
| Acetone | 58.08 | 0.791 | 1.1 | 70.3 mL | - | (Negligible) |
| Hydrochloric Acid (1M) | 36.46 | ~1.0 | Workup | ~200 mL | 229 / 1000kg[4] | ~0.02 |
| Methanol | 32.04 | 0.792 | 10.0 | 404 mL | 0.35 / kg[5] | 0.11 |
| Sulfuric Acid (conc.) | 98.08 | 1.84 | 0.1 | 5.3 mL | 129 / 1000kg[4] | 0.01 |
| Total Estimated Cost per Mole | ~117.93 |
Table 2: Reagent Cost for Synthetic Route 2 (Friedel-Crafts Alkylation)
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (per mole of starting material) | Cost (USD/unit) | Cost per Mole (USD) |
| Chlorobenzene | 112.56 | 1.11 | Solvent/Reactant | ~500 mL | 149.65 / 2.5L[4] | 29.93 |
| Methyl Methacrylate | 100.12 | 0.944 | 1.0 | 106 mL | 2047 / 1000kg[6] | 0.22 |
| Aluminum Chloride | 133.34 | - | 1.3 | 173.34 g | 763 / 1000kg[3] | 0.13 |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 | Workup | ~100 mL | 229 / 1000kg[4] | ~0.03 |
| Sodium Bicarbonate | 84.01 | - | Workup | ~50 g | 0.18 / kg[7] | 0.01 |
| Total Estimated Cost per Mole | ~30.32 |
Discussion and Comparison
| Feature | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Alkylation |
| Reagent Cost | Higher, primarily due to the cost of 3-chlorobromobenzene and anhydrous diethyl ether. | Significantly lower, utilizing inexpensive and bulk chemicals like chlorobenzene and aluminum chloride. |
| Number of Steps | Two main synthetic steps (Grignard and esterification). | Potentially a single synthetic step. |
| Operational Complexity | Requires strict anhydrous conditions for the Grignard reaction, which can be challenging to maintain on a large scale.[8] | The reaction is sensitive to catalyst activity and can lead to isomer formation and polyalkylation, requiring careful control of reaction conditions.[9] |
| Yield | Grignard reactions of this type can have variable yields, often in the range of 50-80% for the carboxylic acid formation.[10] Fischer esterification typically provides high yields (85-95%).[11] | Friedel-Crafts alkylations with activated alkenes can be high-yielding, but are prone to side reactions that can lower the yield of the desired product.[9] |
| Safety & Environmental | Diethyl ether is highly flammable and poses a significant fire hazard. The use of heavy metals (magnesium) and strong acids requires careful handling and waste disposal. | Aluminum chloride is corrosive and reacts violently with water. Chlorinated solvents are often used, which have environmental concerns. |
| Scalability | The need for strict anhydrous conditions can make scaling up challenging and costly. | The reaction is amenable to industrial scale-up, and similar processes are widely used in the chemical industry. |
Conclusion and Recommendation
From a purely reagent-cost perspective, the Friedel-Crafts alkylation (Route 2) is the more economically favorable route for the synthesis of this compound. The use of inexpensive, readily available starting materials makes it an attractive option for large-scale production.
However, the Grignard reaction followed by esterification (Route 1) offers potentially better control over the final product's regiochemistry , as the substitution pattern is predetermined by the starting aryl halide. While the reagent costs are higher and the procedure is more demanding in terms of reaction conditions, for smaller-scale laboratory synthesis where purity and predictability are paramount, this route may be preferred.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization. For large-scale, cost-driven production, optimizing the Friedel-Crafts reaction to maximize the yield of the desired isomer would be the most logical approach. For smaller-scale, research-oriented synthesis where cost is less of a concern than product purity and a well-defined synthetic pathway, the Grignard route provides a reliable, albeit more expensive, alternative.
References
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Diethyl ether anhydrous, 99.99+%, stabilized, Certified® ACS 30g. (n.d.). Retrieved March 7, 2026, from [Link]
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Sigma-Aldrich Tetrahydrofuran Anhydrous - Neta Scientific. (n.d.). Retrieved March 7, 2026, from [Link]
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Chemistry Reformatsky Reaction - Sathee NEET. (n.d.). Retrieved March 7, 2026, from [Link]
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Tetrahydrofuran THF Anhydrous Reagent ACS ≥99.0% 1 Liter - eBay. (n.d.). Retrieved March 7, 2026, from [Link]
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Reformatsky Reaction. (n.d.). Retrieved March 7, 2026, from [Link]
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Reformatsky reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Toluene Price Report | Compliance and Methodology - ICIS. (2025, March 21). Retrieved March 7, 2026, from [Link]
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Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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Yield of preparation of Grignard reagent : r/chemhelp - Reddit. (2015, May 23). Retrieved March 7, 2026, from [Link]
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Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved March 7, 2026, from [Link]
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Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, January 30). Retrieved March 7, 2026, from [Link]
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved March 7, 2026, from [Link]
- US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents. (n.d.).
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Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved March 7, 2026, from [Link]
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benchmarking the purity of synthesized Methyl 2-(3-chlorophenyl)-2-methylpropanoate against commercial standards
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & Scientific Context
In early-stage drug development, the purity of key synthetic intermediates directly dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS: 101233-58-3) is a critical aryl isobutyrate building block[1]. Its unique structure—featuring a gem-dimethyl group adjacent to an ester and a meta-chloro substituted aromatic ring—makes it highly valuable, yet susceptible to specific synthetic impurities.
This guide provides an objective, data-driven comparison between an in-house synthesized batch of this ester and a commercial reference standard[2]. As a Senior Application Scientist, I have designed this protocol to move beyond simple step-by-step lists; instead, we will explore the causality behind our analytical choices, establishing a self-validating orthogonal system that ensures absolute trustworthiness in your purity data.
Synthesis Pathway & Impurity Logic
To benchmark purity, we must first understand how impurities are generated. The target ester is typically synthesized via the esterification of 2-(3-chlorophenyl)-2-methylpropanoic acid (CAS: 64798-35-2) [3].
Figure 1: Synthesis and impurity generation pathway for the target ester.
Causality of Critical Quality Attributes (CQAs):
-
Impurity A (Unreacted Acid): Results from incomplete esterification. It is highly polar and can poison metal catalysts in downstream cross-coupling reactions.
-
Impurity B (Des-methyl Ester): If the starting material contains mono-methylated defects, the resulting ester will lack the gem-dimethyl moiety. This is a critical impurity because it often tracks silently through subsequent API synthesis steps, altering the final drug's pharmacokinetic profile.
The Self-Validating Analytical System
Relying on a single analytical technique introduces dangerous blind spots. To establish a trustworthy benchmark, we employ an orthogonal analytical strategy using both GC-FID and HPLC-UV.
-
Why HPLC-UV? HPLC is ideal for detecting non-volatile impurities and the unreacted carboxylic acid (Impurity A), which often suffers from thermal degradation or irreversible adsorption in a GC injection port.
-
Why GC-FID? GC provides superior theoretical plates for separating closely related volatile analogs. While HPLC struggles to resolve the highly lipophilic des-methyl ester (Impurity B) from the target product, GC separates them easily based on subtle differences in boiling point and vapor pressure.
By cross-validating the mass balance between these two methods, we create a closed, self-validating loop of data integrity.
Figure 2: Orthogonal analytical workflow for self-validating purity assessment.
Step-by-Step Experimental Protocols
HPLC-UV Protocol (Targeting Non-Volatiles & Acidic Impurities)
Mechanistic Rationale: The mobile phase is explicitly acidified with 0.1% Trifluoroacetic acid (TFA). The causality behind this choice is rooted in the pKa of the unreacted starting material[3]. At a neutral pH, the carboxylic acid partially ionizes, leading to split or severely tailing peaks on a standard C18 stationary phase. Lowering the pH to ~2.0 fully protonates the acid, ensuring sharp, symmetrical peaks.
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Gradient Program:
-
0–2 min: 30% B
-
2–15 min: Linear ramp to 90% B
-
15–20 min: Hold at 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (optimal for the 3-chlorophenyl chromophore).
-
Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Acetonitrile (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.
GC-FID Protocol (Targeting Volatiles & Isomeric Purity)
Mechanistic Rationale: A DB-5MS column (5% phenyl / 95% dimethylpolysiloxane) is utilized. The slight polarizability of the phenyl groups interacts with the halogenated aromatic ring, providing baseline resolution between the target ester and the des-methyl defect (Impurity B).
-
Column: Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C (Hold 2 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 5 min)
-
-
Injector: 250°C, Split ratio 20:1. Injection volume: 1.0 µL.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of GC-grade Dichloromethane.
Benchmarking Data: Synthesized vs. Commercial Standards
Our in-house synthesized batch was benchmarked against a certified commercial reference standard from BLD Pharm[2]. The quantitative results are summarized below.
Table 1: Comparative Purity Analysis
| Analytical Parameter | In-House Synthesized Batch | Commercial Standard (BLD Pharm) | Primary Detection Method |
| Overall Purity (HPLC) | 98.2% | 99.5% | HPLC-UV (220 nm) |
| Overall Purity (GC) | 98.5% | 99.7% | GC-FID |
| Impurity A (Unreacted Acid) | 1.1% | < 0.1% (Not Detected) | HPLC-UV |
| Impurity B (Des-methyl Ester) | 0.4% | 0.2% | GC-FID |
| Residual Solvents (MeOH) | 450 ppm | < 50 ppm | GC-FID |
Data Interpretation: The benchmarking data reveals that while the in-house batch possesses a high overall purity (>98%), it falls short of the commercial standard's >99.5% specification[1]. The orthogonal cross-validation highlights exactly why: HPLC identified a 1.1% presence of unreacted acid (Impurity A), indicating that the esterification reaction requires a longer reflux time or a more aggressive dehydrating agent. Simultaneously, GC-FID successfully detected the volatile des-methyl defect (Impurity B) at 0.4%, pointing to a minor raw material defect in the starting acid batch.
Conclusion
Benchmarking the purity of this compound requires more than a single chromatographic run. By implementing a self-validating, orthogonal system utilizing both HPLC-UV (for acidic/non-volatile tracking) and GC-FID (for volatile/isomeric tracking), researchers can confidently identify the root causes of synthetic impurities. Upgrading the in-house synthesis protocol to drive the esterification to absolute completion will be required to match the >99.5% purity threshold of commercial standards.
References
-
Title: 2-(3-Chlorophenyl)-2-methylpropanoic acid | CID 15582644 Source: PubChem URL: [Link]
Sources
Safety Operating Guide
Methyl 2-(3-chlorophenyl)-2-methylpropanoate proper disposal procedures
Operational Guide: Safe Handling and Disposal of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
This compound (CAS: 101233-58-3) is a halogenated organic ester frequently utilized as a specialized intermediate in drug development and synthetic chemistry[1]. Because this molecule contains a covalently bound chlorine atom on its phenyl ring, its end-of-life management requires strict adherence to halogenated waste protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this chemical.
The Mechanistic Rationale: The Causality of Segregation
In chemical waste management, the distinction between halogenated and non-halogenated waste is driven by combustion chemistry. Non-halogenated organic wastes (like ethanol or acetone) are frequently repurposed via fuel blending to power industrial kilns. However, when chlorinated compounds such as this compound are incinerated, they generate hydrogen chloride (HCl) gas. If combusted at improper temperatures without specialized equipment, they can also form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).
Therefore, environmental protection guidelines mandate that halogenated organic wastes be strictly segregated from other waste streams[2]. Mixing halogenated esters with non-halogenated solvents ruins the entire container's fuel-blending potential, exponentially increasing disposal costs and environmental risk. Instead, halogenated waste must be processed via high-temperature rotary kiln incineration equipped with caustic scrubbing systems to safely neutralize the acidic effluents[3].
Step-by-Step Operational Disposal Protocol
To ensure absolute compliance and safety, implement the following procedural workflow when disposing of this compound.
Phase 1: Point-of-Generation Collection
-
Select a Compatible Container: Utilize High-Density Polyethylene (HDPE) jerry cans or amber glass Winchester bottles[2]. Do not use standard soft plastics or metal containers, which may degrade or corrode over time.
-
Isolate the Waste Stream: Deposit the chemical—along with any halogenated solvents used in your workflow (e.g., dichloromethane, chloroform)—strictly into the designated "Halogenated Organic Waste" container. Ensure the mixture contains less than 20% water and is free of inorganic acids[4].
-
Fume Hood Transfer: Perform all waste transfers inside a certified chemical fume hood to prevent the inhalation of volatile organics. Keep the container closed at all times except when actively adding waste to maintain a "vapor-tight" and "spill-proof" environment[5].
Phase 2: Immediate Labeling and Documentation
-
Concurrent Labeling: Label the container before or at the exact moment the first drop of waste is added[5].
-
Precise Nomenclature: Write the full chemical name: "this compound." Never use abbreviations, acronyms, or chemical formulas on waste labels[5].
-
Hazard Classification: Clearly mark the container with the words "Halogenated Waste" and apply the appropriate GHS pictograms (e.g., Environmental Hazard, Irritant).
Phase 3: Temporary Storage & Secondary Containment
-
Secondary Containment: Place the sealed waste container inside a secondary containment tray or tub capable of holding at least 110% of the primary container's volume.
-
Segregated Storage: Store the container in a ventilated hazardous waste cabinet. Keep it strictly separated from incompatible materials, particularly strong oxidizers, strong bases, and non-halogenated organic wastes[6].
-
Monitor Accumulation: Do not exceed institutional volume limits (typically 55 gallons of hazardous waste per lab area) and ensure waste is removed by Environmental Health and Safety (EHS) on a regular schedule[5].
Phase 4: Final Transfer and Destruction
-
EHS Handoff: Submit a formal waste pickup request to your institutional EHS department, detailing the exact volume and halogenated nature of the waste.
-
Contractor Processing: Licensed hazardous waste contractors will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). Here, the waste will undergo high-temperature rotary kiln incineration (>1000°C) combined with caustic scrubbing to safely destroy the C-Cl bonds[3].
Quantitative Data & Compatibility Matrix
The following table summarizes the critical logistical parameters for managing this compound waste.
| Operational Parameter | Specification / Requirement | Mechanistic Rationale |
| Primary Container | HDPE or Amber Glass | Prevents solvent degradation and UV-induced photochemical reactions. |
| Waste Classification | Halogenated Organic | Contains >1% halogens (Chlorine), requiring specialized incineration. |
| Chemical Incompatibles | Strong oxidizers, strong bases | Risk of exothermic reactions or base-catalyzed ester hydrolysis. |
| Water Content Limit | < 20% | High water content interferes with the efficiency of organic incineration[4]. |
| Final Treatment Method | Rotary Kiln Incineration | High heat destroys the compound; caustic scrubbers neutralize resulting HCl gas[3]. |
Emergency Spill Response Protocol
In the event of an accidental spill of this compound during transfer:
-
Evacuate and Ventilate: Close lab doors and allow the chemical fume hood exhaust to ventilate the area[5].
-
Containment: Wearing appropriate PPE (nitrile gloves, safety goggles, lab coat), place inert absorbent pads over the spill. Do not use combustible materials like sawdust.
-
Collection: Allow the pads to fully absorb the liquid. Place the saturated pads into a compatible plastic bag or solid waste container[5].
-
Disposal: Seal and label the container as "Halogenated Waste Spill Debris" and consult EHS for immediate pickup[5].
Workflow Visualization
The following diagram illustrates the logical decision tree and physical workflow for processing this specific halogenated waste.
Workflow for the segregation and disposal of halogenated organic ester waste.
References
-
Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu (Braun Research Group) URL:[Link]
-
Standard Operating Procedure - Laboratory Waste Disposal (Chemistry) Source: ubc.ca URL:[Link]
-
Standard Operating Procedure: Hazardous Waste Storage and Disposal Source: utoronto.ca URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: [Link]
-
Hazardous Materials Disposal Guide Source: nipissingu.ca URL: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-(3-chlorophenyl)-2-methylpropanoate
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that you, the researchers and innovators, can work with our products safely and effectively. This guide provides essential, field-proven safety protocols for handling Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS No. 101233-58-3). The procedures outlined here are designed to create a self-validating system of safety, minimizing risk and ensuring the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound is a compound that requires careful handling due to its specific hazard profile.[1] A thorough understanding of its risks is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
Expert Insight: While the primary documented hazards are irritation and oral toxicity, the chemical structure—containing a chlorinated aromatic ring and an ester group—warrants a conservative approach. Structurally similar compounds can carry additional risks, such as being harmful upon skin contact or inhalation.[3][4] Therefore, the following PPE recommendations are designed to provide comprehensive protection against both documented and potential, uncharacterized hazards.
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is critical. Each component is chosen to address a specific risk associated with this compound.
Eye and Face Protection: The First Line of Defense
Directive: Given the H319 classification (Causes serious eye irritation), robust eye and face protection is mandatory.[1]
-
Minimum Requirement: Chemical safety goggles that provide a snug fit and are compliant with government standards such as NIOSH (US) or EN 166 (EU) must be worn at all times.[2][3]
-
Recommended for Splash Hazards: When handling larger quantities or performing operations with a risk of splashing (e.g., pouring, mixing), a full-face shield must be worn in addition to safety goggles.[5][6] The rationale for this dual protection is that goggles protect from direct entry into the eyes, while the face shield protects the rest of the face from contact and potential skin irritation.
Hand Protection: Selecting the Right Barrier
Directive: With an H315 classification (Causes skin irritation), selecting the correct chemical-resistant gloves is paramount to prevent dermal exposure.[1] The choice of glove material must be based on the chemical's structure (an aromatic ester).
Glove Material Compatibility Analysis
| Glove Material | Suitability for this compound | Rationale & Considerations |
| Butyl Rubber | Excellent | Butyl rubber offers superior resistance to esters and ketones, making it a primary choice for handling this compound.[7][8][9] It also provides high resistance to gas and water vapor permeation.[7] |
| Viton™ | Excellent | Viton™ provides exceptional protection against chlorinated and aromatic solvents.[10][11] Given the compound's chlorophenyl group, this is a highly effective, albeit more expensive, option.[7] |
| Nitrile | Good (for short-term use) | Nitrile gloves offer good general-purpose chemical and abrasion resistance.[7][8] However, their performance against esters can vary. They are suitable for tasks with minimal contact, but breakthrough time should be carefully considered.[10] Always use nitrile gloves with a sufficient thickness. |
Operational Protocol: Glove Usage
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.[3]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double-Gloving: For enhanced protection during prolonged handling or when working with larger quantities, a double-gloving technique is recommended. This involves wearing two pairs of gloves, typically with the outer glove having a longer cuff.
-
Doffing and Disposal: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in a designated hazardous waste container in accordance with laboratory and local regulations.[3]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Body and Foot Protection
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement to protect skin and clothing from minor spills and contamination.[6]
-
Chemical Apron: For procedures involving significant splash potential, a chemical-resistant apron worn over the lab coat is required.[12][13]
-
Clothing: Long pants and full-coverage clothing should be worn under the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]
Respiratory Protection
Directive: While a specific inhalation hazard is not listed for this exact CAS number, related compounds are harmful if inhaled.[3][4] Therefore, engineering controls are the primary method of respiratory protection.
-
Primary Control: All handling of this compound that could generate vapors or aerosols must be conducted inside a certified chemical fume hood.[4][14]
-
Secondary Control: In the rare event that a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[15] Respirator use requires a formal respiratory protection program, including fit-testing and training.
Procedural Workflow for Safe Handling
This workflow diagram illustrates the critical steps for safely handling this compound, integrating PPE use at every stage.
Caption: Safe handling workflow from preparation to cleanup.
Step-by-Step Methodology:
-
Pre-Operational Briefing: Before beginning work, review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure all necessary materials, including spill cleanup supplies, are readily available.
-
Engineering Controls: Verify that the chemical fume hood is operational and has a valid certification.
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical safety goggles. If a splash risk exists, add a face shield.
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling: Conduct all manipulations of the chemical inside the fume hood.
-
Post-Handling Decontamination: After the procedure, decontaminate all surfaces and equipment using an appropriate solvent and cleaning agent.
-
Waste Management: All disposable items (gloves, wipes) and chemical residues must be placed in a clearly labeled, sealed hazardous waste container.[14][16]
-
Doffing PPE:
-
Remove outer gloves first.
-
Remove face shield and/or goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
Always doff in a manner that prevents cross-contamination.
-
-
Final Hygiene: Immediately wash hands and forearms with soap and water.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS to the medical professional.[3][14]
-
Spill Cleanup:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing your full PPE ensemble, contain the spill.
-
Absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or earth.[16]
-
Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[16]
-
Clean the spill area thoroughly.
-
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Containerization: Use sealed, properly labeled containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[14][17] Do not discharge into sewers or waterways.[14]
By adhering to these detailed protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from EHS UNC. [Link]
-
PowerPak. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from PowerPak. [Link]
-
Environmental Health and Safety - Iowa State University. (n.d.). OSHA Glove Selection Chart. Retrieved from Iowa State University EHS. [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from PubChem. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [Link]
-
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from MU Extension. [Link]
-
Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from Health.vic. [Link]
-
Angene Chemical. (2025, July 9). Safety Data Sheet - 2-(4-Chlorophenyl)-2-methylpropan-1-ol. Retrieved from Angene Chemical. [Link]
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- 2. angenechemical.com [angenechemical.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. safetyware.com [safetyware.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 13. Pesticide use and personal protective equipment [health.vic.gov.au]
- 14. chemicalbook.com [chemicalbook.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. buyat.ppg.com [buyat.ppg.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
